molecular formula C16H21NO3 B10762579 Homatropine CAS No. 16175-57-8

Homatropine

カタログ番号: B10762579
CAS番号: 16175-57-8
分子量: 275.34 g/mol
InChIキー: ZTVIKZXZYLEVOL-DGKWVBSXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Homatropine is a tropane alkaloid serving as a potent competitive antagonist of muscarinic acetylcholine receptors. Its primary research value lies in its ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in experimental models, making it an invaluable pharmacological tool for ophthalmological studies. Researchers utilize this compound to investigate cholinergic pathways in the central and peripheral nervous systems, specifically to block the effects of acetylcholine at muscarinic receptors (M1-M5). This mechanism is critical for studies focused on neurotransmission, smooth muscle physiology, and secretory processes. Its shorter duration of action compared to atropine provides a reversible model system for probing muscarinic receptor function in vitro and in vivo. Applications extend to neuropharmacology for exploring the role of muscarinic receptors in cognitive function, as well as in toxicology for modeling and understanding anticholinergic syndrome. This product is supplied strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
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InChI

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVIKZXZYLEVOL-DGKWVBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044014, DTXSID00858826
Record name dl-Homatropine
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Record name (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
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Molecular Weight

275.34 g/mol
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Solubility

Soluble as hydrobromide
Record name Homatropine
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CAS No.

87-00-3, 16175-57-8
Record name Homatropine [INN:BAN]
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Melting Point

191°C as methylbromide and 212°C as hydrobromide
Record name Homatropine
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Foundational & Exploratory

Homatropine's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) is a synthetic tertiary amine alkaloid that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By reversibly binding to these receptors, this compound blocks the effects of the endogenous neurotransmitter, acetylcholine. This antagonism leads to a range of parasympatholytic effects, making it clinically useful, primarily in ophthalmology for mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This guide provides a detailed examination of this compound's mechanism of action, its interaction with muscarinic receptor subtypes, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its pharmacological profile.

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled.[2] They are integral to the parasympathetic nervous system and are also present in the central nervous system. Five distinct subtypes of muscarinic receptors have been identified, designated M1 through M5.[2] These subtypes exhibit differential tissue distribution and couple to different intracellular signaling pathways:

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o G-proteins.[2] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.

This compound's Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at muscarinic receptors.[3] This means that it binds to the same site on the receptor as acetylcholine but does not activate it. By occupying the binding site, this compound prevents acetylcholine from binding and initiating a physiological response. This antagonism is reversible, and its effects can be overcome by increasing the concentration of acetylcholine at the receptor site.

While this compound is known to be a non-selective muscarinic antagonist, specific quantitative binding affinity data (Ki values) for each of the five human muscarinic receptor subtypes (M1-M5) are not consistently available in publicly accessible literature. For comparative purposes, the binding profile of the structurally related and well-characterized non-selective muscarinic antagonist, atropine (B194438), is often referenced.

Quantitative Data on Muscarinic Antagonism

Due to the limited availability of specific binding affinity data for this compound across all five muscarinic receptor subtypes, the following table provides a qualitative summary of its known antagonistic activity. For a quantitative perspective, the pKi values for atropine, a prototypical non-selective muscarinic antagonist, are included as a reference.

Receptor SubtypeG-Protein CouplingThis compound ActivityAtropine pKi (Reference)
M1 Gq/11Antagonist~8.9 - 9.3
M2 Gi/oAntagonist~9.0 - 9.4
M3 Gq/11Antagonist~9.1 - 9.5
M4 Gi/oAntagonist~8.9 - 9.3
M5 Gq/11Antagonist~8.7 - 9.1

Note: The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The provided pKi values for atropine are approximate and can vary based on the experimental conditions and tissue/cell type used.

Impact on Downstream Signaling Pathways

By blocking muscarinic receptors, this compound effectively inhibits their downstream signaling cascades.

Inhibition of Gq/11-Mediated Signaling (M1, M3, M5 Receptors)

This compound's antagonism at M1, M3, and M5 receptors prevents the activation of the Gq/11 pathway. This leads to the inhibition of phospholipase C and a subsequent reduction in the production of IP3 and DAG. The physiological consequences of this inhibition include:

  • Reduced intracellular calcium mobilization: This contributes to the relaxation of smooth muscles, such as the iris sphincter and ciliary muscle in the eye, leading to mydriasis and cycloplegia.

  • Decreased protein kinase C activation: This can affect a variety of cellular processes, including cell growth and differentiation.

Gq_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor M1/M3/M5 Receptor This compound->Receptor Binds and Blocks Gq Gq/11 Receptor->Gq Activation Blocked PLC Phospholipase C Gq->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

This compound's inhibition of the Gq/11 signaling pathway.
Inhibition of Gi/o-Mediated Signaling (M2, M4 Receptors)

At M2 and M4 receptors, this compound's antagonism prevents the inhibition of adenylyl cyclase. This results in a disinhibition of cAMP production, although the physiological effect is primarily the blockade of acetylcholine-induced decreases in cAMP. This action is particularly relevant in cardiac tissue, where M2 receptor antagonism can lead to an increase in heart rate.

Gi_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor M2/M4 Receptor This compound->Receptor Binds and Blocks Gi Gi/o Receptor->Gi Activation Blocked AC Adenylyl Cyclase Gi->AC Inhibition Blocked ATP ATP AC->ATP Conversion cAMP cAMP

This compound's disinhibition of the Gi/o signaling pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled competitor: this compound.

  • Non-specific binding control: Atropine at a high concentration (e.g., 1 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹¹ to 10⁻⁴ M).

  • Reagent Addition:

    • To all wells, add a fixed concentration of [³H]-NMS (typically at its Kd value).

    • To non-specific binding wells, add a saturating concentration of atropine.

    • To the competitor wells, add the corresponding concentration of this compound.

    • To total binding wells, add assay buffer.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Plate_Setup Prepare 96-well plate (Total, Non-specific, Competitor) Add_Reagents Add reagents to wells Plate_Setup->Add_Reagents Reagent_Prep Prepare reagents ([³H]-NMS, this compound, Atropine, Membranes) Reagent_Prep->Add_Reagents Incubate Incubate to reach equilibrium Add_Reagents->Incubate Filter_Wash Rapid filtration and washing Incubate->Filter_Wash Count Scintillation counting Filter_Wash->Count Calc_Specific Calculate specific binding Count->Calc_Specific Plot_Curve Plot competition curve Calc_Specific->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Determine_IC50->Calc_Ki

Workflow for a radioligand competition binding assay.
Calcium Flux Functional Assay

This assay is used to measure the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, which is a hallmark of Gq/11-coupled receptor activation.

Objective: To determine the functional potency (IC₅₀) of this compound in blocking agonist-induced calcium mobilization via M1, M3, and M5 receptors.

Materials:

  • Cell line stably expressing the muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known muscarinic agonist (e.g., carbachol).

  • This compound.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist (typically the EC₈₀) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

cAMP Functional Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, which is characteristic of Gi/o-coupled receptor activation.

Objective: To determine the functional potency (IC₅₀) of this compound in blocking agonist-induced inhibition of cAMP production via M2 and M4 receptors.

Materials:

  • Cell line stably expressing the muscarinic receptor subtype of interest (M2 or M4).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A known muscarinic agonist (e.g., carbachol).

  • This compound.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of this compound followed by a fixed concentration of the agonist.

  • cAMP Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of this compound that restores 50% of the agonist-inhibited cAMP production.

Conclusion

This compound exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors. By blocking the binding of acetylcholine to these receptors, it inhibits both Gq/11- and Gi/o-mediated signaling pathways. This leads to a reduction in parasympathetic tone, with clinically significant effects on various organ systems, most notably the eye. While it is generally considered a non-selective antagonist, a more detailed characterization of its binding affinities for the individual M1-M5 receptor subtypes would provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the interaction of compounds like this compound with muscarinic receptors.

References

Homatropine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural Determinants of Muscarinic Receptor Antagonism

Homatropine (B1218969), a synthetic tropane (B1204802) alkaloid, serves as a cornerstone in the study of anticholinergic agents. Its structure, a strategic modification of atropine, provides a valuable framework for understanding the molecular interactions governing muscarinic receptor antagonism. This technical guide delves into the core principles of this compound's structure-activity relationship (SAR), offering a detailed examination of the quantitative data, experimental methodologies, and underlying signaling pathways critical for researchers and scientists in the field of drug development.

Core Structural Features and their Influence on Activity

This compound is an ester of the bicyclic amino alcohol, tropine (B42219), and mandelic acid. This chemical architecture is pivotal to its function as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The SAR of this compound and its analogs can be dissected by analyzing three key structural components: the tropane ring, the ester linkage, and the acyl moiety.

  • The Tropane Moiety (Bicyclic Amine): The rigid 8-azabicyclo[3.2.1]octane skeleton of tropine is a crucial pharmacophoric element. The protonated tertiary amine at physiological pH is essential for the initial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the muscarinic receptor. The stereochemistry of the 3-hydroxyl group is also critical; esters of tropine (3α-tropanol) generally exhibit higher affinity than their pseudotropine (3β-tropanol) counterparts.

  • The Ester Linkage: The ester group is believed to be involved in hydrogen bonding with the receptor. Its presence and proper orientation are vital for high-affinity binding.

  • The Acyl Moiety (Mandelic Acid): The nature of the substituent at the α-carbon of the acyl group significantly influences both potency and receptor subtype selectivity. In this compound, the presence of a phenyl group and a hydroxyl group on the α-carbon of the mandelic acid portion is a key differentiator from atropine, which possesses a tropic acid moiety. This seemingly minor change—the absence of a hydroxymethyl group—results in a shorter duration of action and reduced potency compared to atropine.

Quantitative Structure-Activity Relationship Data

The affinity of this compound and its analogs for muscarinic receptors is quantified using various parameters, including the dissociation constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The following tables summarize key quantitative data from various studies, highlighting the impact of structural modifications on muscarinic receptor affinity.

CompoundModification from this compoundReceptor SubtypepA2Reference Tissue
This compound -M (Stomach)7.13Guinea Pig
This compound -M (Atria - Force)7.21Guinea Pig
This compound -M (Atria - Rate)7.07Guinea Pig
CompoundR Group (at C-3α of Tropane)Receptor SubtypepA2
J42-thienylglycolylM37.992
AtropineTropoylM (Gastric Fundus)8.16
Pirenzepine-M (Gastric Fundus)7.06

Signaling Pathways of Muscarinic Receptors

This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors, which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G protein signaling pathways to elicit cellular responses. Understanding these pathways is crucial for predicting the functional consequences of muscarinic antagonism.

The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_signaling cluster_receptor Muscarinic Receptor (M1, M3, M5) cluster_gprotein G Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Receptor M1/M3/M5 Gq Gq/11 Receptor->Gq Activates Acetylcholine ACh Acetylcholine->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Gi_signaling cluster_receptor Muscarinic Receptor (M2, M4) cluster_gprotein G Protein cluster_effector Effectors cluster_downstream Downstream Effects Receptor M2/M4 Gi Gi/o Receptor->Gi Activates Acetylcholine ACh Acetylcholine->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks alpha_i αi Gi->alpha_i beta_gamma βγ Gi->beta_gamma AC Adenylyl Cyclase (AC) alpha_i->AC Inhibits GIRK GIRK Channel beta_gamma->GIRK Activates cAMP_decrease ↓ cAMP AC->cAMP_decrease K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization binding_assay_workflow Start Start Prepare_membranes Prepare receptor-expressing cell membranes Start->Prepare_membranes Incubate Incubate membranes with radioligand and varying concentrations of This compound analog Prepare_membranes->Incubate Separate Separate bound from free radioligand via rapid filtration through glass fiber filters Incubate->Separate Wash Wash filters to remove nonspecific binding Separate->Wash Measure Measure radioactivity on filters using a scintillation counter Wash->Measure Analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation Measure->Analyze End End Analyze->End

Probing the Cholinergic System: An In-depth Technical Guide to Homatropine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of homatropine (B1218969) as a valuable tool in neuroscience research. This compound, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), offers a means to investigate the multifaceted roles of the cholinergic system in various physiological and pathological processes. This document details its mechanism of action, provides structured experimental protocols for its application, summarizes available quantitative data, and visualizes the intricate signaling pathways it modulates.

Introduction to this compound as a Cholinergic Probe

This compound is a synthetic tertiary amine alkaloid that acts as a competitive inhibitor of acetylcholine at muscarinic receptors.[1] By blocking parasympathetic nerve stimulation, it has found clinical applications, but its utility extends into the laboratory as a probe to dissect the functions of the five muscarinic receptor subtypes (M1-M5).[1][2] Its structural similarity to atropine (B194438) provides a basis for understanding its general anticholinergic properties, which include effects on the central nervous system, smooth muscle, and various glands.[1][2] In neuroscience, this compound can be employed to investigate the role of muscarinic cholinergic signaling in learning, memory, attention, and the pathophysiology of neurological and psychiatric disorders.

Mechanism of Action

This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the endogenous ligand, acetylcholine (ACh), from activating them.[1] This antagonism blocks the downstream signaling cascades initiated by these G protein-coupled receptors (GPCRs). The five muscarinic receptor subtypes are broadly categorized into two families based on their G protein coupling:

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[3][4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7][8]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[9][10] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][12] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]

By blocking these receptors, this compound can inhibit a wide range of cellular responses, making it a powerful tool for studying the physiological roles of these pathways in the nervous system.

Quantitative Data: Receptor Binding Affinities

AntagonistReceptor SubtypeSpeciesPreparationpKi / pKBReference
AtropineM1HumanCloned (CHO-K1 cells)~9.0[13]
AtropineM2HumanCloned (CHO-K1 cells)~9.2[13]
AtropineM3HumanCloned (CHO-K1 cells)~9.3[13]
AtropineM4HumanCloned (CHO-K1 cells)~9.0[13]
AtropineM5HumanCloned (CHO-K1 cells)~8.7[14]
AtropineM3RatProstatic homogenates8.89 (pKi)[15]
AtropineNon-selectiveHumanTracheal smooth muscle9.67 (pKB)[16]

Experimental Protocols

This section provides detailed methodologies for key experimental techniques in neuroscience where this compound can be utilized as a cholinergic probe.

In Vivo Microdialysis for Acetylcholine Measurement
  • Objective: To measure the effect of local this compound administration on extracellular acetylcholine levels in a specific brain region of a freely moving animal.

  • Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid, such as acetylcholine, diffuse across the membrane into the perfusate, which is then collected and analyzed.[17][18][19]

  • Materials:

    • Stereotaxic apparatus

    • Microdialysis probes (e.g., CMA 12)

    • Microinfusion pump

    • Fraction collector

    • HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS for acetylcholine analysis

    • Artificial cerebrospinal fluid (aCSF)

    • This compound hydrobromide

    • Anesthetics

  • Procedure:

    • Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for several days.

    • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes.

    • This compound Administration: Switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 1-100 µM). This is known as reverse dialysis.

    • Sample Collection: Continue collecting dialysate samples at regular intervals to monitor the change in extracellular acetylcholine levels in response to the muscarinic receptor blockade.

    • Analysis: Analyze the collected dialysate samples for acetylcholine concentration using HPLC-ECD or LC-MS/MS.

    • Data Interpretation: An increase in extracellular acetylcholine levels following this compound administration would suggest the presence of a tonic, inhibitory muscarinic autoreceptor-mediated control of acetylcholine release in the targeted brain region.

In Vitro Electrophysiology: Brain Slice Recordings
  • Objective: To investigate the role of muscarinic receptors in modulating neuronal excitability and synaptic transmission by applying this compound to acute brain slices.

  • Principle: Brain slices containing the neurons of interest are kept viable in an oxygenated aCSF bath. Electrophysiological recordings (e.g., whole-cell patch-clamp or field potential recordings) are performed to measure neuronal activity before, during, and after the application of this compound.[20][21]

  • Materials:

    • Vibrating microtome (vibratome)

    • Recording chamber and perfusion system

    • Micromanipulators

    • Patch-clamp amplifier and data acquisition system

    • Glass micropipettes

    • aCSF

    • This compound hydrobromide

  • Procedure:

    • Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

    • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Baseline Recording: Obtain a stable baseline recording of the desired electrophysiological parameter (e.g., resting membrane potential, spontaneous postsynaptic currents, or evoked field potentials).

    • This compound Application: Bath-apply this compound at a known concentration (e.g., 10-100 µM) to the slice.

    • Recording during Application: Continuously record the electrophysiological parameter to observe the effects of muscarinic receptor blockade.

    • Washout: Perfuse the slice with drug-free aCSF to determine if the effects of this compound are reversible.

    • Data Analysis: Analyze the changes in the recorded parameters to determine the influence of muscarinic receptor signaling on neuronal function. For example, if a muscarinic agonist typically causes depolarization, this compound should block this effect.

Behavioral Assays: Morris Water Maze
  • Objective: To assess the role of muscarinic cholinergic neurotransmission in spatial learning and memory by systemically administering this compound to rodents.

  • Principle: The Morris water maze is a test of hippocampal-dependent spatial learning. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal spatial cues.[22]

  • Materials:

    • Circular water tank (1.5-2 m diameter)

    • Escape platform

    • Video tracking system and software

    • This compound hydrobromide

    • Vehicle solution (e.g., saline)

  • Procedure:

    • Pre-training/Habituation: Handle the animals for several days prior to the experiment. On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.

    • Drug Administration: Administer this compound (e.g., 0.5-5 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before the training session.

    • Acquisition Training: Conduct 4 trials per day for 4-5 consecutive days. In each trial, place the animal in the water at one of four randomly chosen start locations. Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, guide it to the platform and allow it to stay for the same duration.

    • Probe Trial: 24 hours after the last training session, remove the platform from the pool. Administer this compound or vehicle as before. Place the animal in the pool for a single 60-second trial.

    • Data Analysis: The video tracking system will record parameters such as escape latency (time to find the platform), path length, and swimming speed during acquisition. During the probe trial, the key measures are the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. Impaired performance in the this compound-treated group compared to the vehicle group would suggest that muscarinic receptor signaling is crucial for spatial learning and memory consolidation or retrieval.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways of the five muscarinic acetylcholine receptor subtypes.

M1_M3_M5_Signaling ACh Acetylcholine Receptor M1, M3, or M5 Receptor ACh->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse This compound This compound This compound->Receptor Blocks

Caption: M1, M3, and M5 receptor signaling cascade.

M2_M4_Signaling ACh Acetylcholine Receptor M2 or M4 Receptor ACh->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Neuronal Inhibition) PKA->CellularResponse Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->CellularResponse This compound This compound This compound->Receptor Blocks

Caption: M2 and M4 receptor signaling cascade.

ExperimentalWorkflow_Microdialysis Start Start Surgery Stereotaxic Surgery: Implant Guide Cannula Start->Surgery Recovery Animal Recovery (Several Days) Surgery->Recovery ProbeInsertion Insert Microdialysis Probe Recovery->ProbeInsertion Baseline Baseline Sample Collection (aCSF Perfusion) ProbeInsertion->Baseline DrugAdmin Reverse Dialysis: Perfuse with this compound Baseline->DrugAdmin PostDrugCollection Post-Drug Sample Collection DrugAdmin->PostDrugCollection Analysis Sample Analysis (HPLC-ECD or LC-MS/MS) PostDrugCollection->Analysis Data Data Interpretation Analysis->Data End End Data->End

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion

This compound serves as a versatile and effective cholinergic probe for investigating the complex roles of muscarinic acetylcholine receptors in the central nervous system. Its ability to competitively antagonize these receptors allows researchers to elucidate the contributions of cholinergic signaling to a wide array of neurological functions and disease states. By employing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can leverage this compound to advance our knowledge of cholinergic neurobiology and contribute to the development of novel therapeutics for neurological and psychiatric disorders.

References

Investigating Cholinergic Signaling Pathways with Homatropine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to a vast array of physiological processes in both the central and peripheral nervous systems. This signaling occurs through two main classes of receptors: nicotinic and muscarinic. The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that regulate critical functions such as smooth muscle contraction, heart rate, glandular secretions, and cognitive processes like learning and memory.[1][2] Given their widespread importance, muscarinic receptors are significant targets for drug discovery and therapeutic intervention.

Investigating the intricate downstream pathways of these receptors requires specific and reliable pharmacological tools. Homatropine, a synthetic tertiary amine alkaloid, serves as a valuable instrument in this endeavor.[3][4] It functions as a competitive antagonist at muscarinic acetylcholine receptors, enabling researchers to probe and characterize the function of these pathways by selectively blocking the effects of ACh and other muscarinic agonists.[3][5][6] This guide provides an in-depth technical overview of the use of this compound as a research tool, detailing its mechanism of action, quantitative pharmacological data, and key experimental protocols for investigating cholinergic signaling.

Mechanism of Action: Competitive Antagonism

This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors (mAChRs).[3][6] As a competitive antagonist, this compound occupies the same orthosteric binding site as the endogenous ligand, acetylcholine, but does not activate the receptor. This binding is reversible and concentration-dependent. By occupying the receptor, this compound prevents ACh or other muscarinic agonists from binding and initiating downstream signal transduction.[3][6] It acts on all five muscarinic receptor subtypes (M1-M5).[5][6] The blockade can be overcome by increasing the concentration of the agonist, a hallmark of competitive antagonism.

cluster_0 Normal Signaling cluster_1 Antagonism by this compound ACh Acetylcholine (Agonist) Receptor_A Muscarinic Receptor ACh->Receptor_A Binds & Activates Response_A Signal Transduction Receptor_A->Response_A This compound This compound (Antagonist) Receptor_B Muscarinic Receptor This compound->Receptor_B Binds & Blocks Response_B No Signal Receptor_B->Response_B ACh_B Acetylcholine ACh_B->Receptor_B Binding Prevented

Mechanism of this compound's competitive antagonism.

Pharmacological Data of this compound

The potency and affinity of this compound have been quantified in various tissues and experimental systems. The pA2 value is a common measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

ParameterTissue/SystemAgonist UsedValueReference
pA2 Guinea Pig Atria (Force)Carbachol7.21[7][8]
pA2 Guinea Pig Atria (Rate)Carbachol7.07[7][8]
pA2 Guinea Pig StomachCarbachol7.13[7][8]
IC50 WKY-E Endothelial ReceptorsNot Specified162.5 nM[7]
IC50 SHR-E Smooth Muscle ReceptorsNot Specified170.3 nM[7]

Cholinergic Signaling Pathways Blocked by this compound

Muscarinic receptors couple to distinct G-protein families to initiate intracellular signaling cascades. This compound, by blocking the initial receptor activation, inhibits these downstream events.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates numerous downstream targets.

  • M2 and M4 Receptors: These receptors couple to Gαi/o proteins.[1] This coupling leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The βγ subunits of the Gαi/o protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability, particularly in cardiac tissue.[1]

cluster_0 Gq/11 Pathway cluster_1 Gi/o Pathway ACh Acetylcholine M135 M1, M3, M5 Receptors ACh->M135 M24 M2, M4 Receptors ACh->M24 This compound This compound This compound->M135 Blocks This compound->M24 Blocks Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Ca ↑ Intracellular [Ca²⁺] ER->Ca Releases Ca->PKC Co-activates Response1 Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response1 Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits Gbg Gβγ Gio->Gbg Dissociates cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response2 Cellular Response (e.g., ↓ Heart Rate) PKA->Response2 GIRK GIRK Channel Gbg->GIRK Activates Hyperpol Hyperpolarization GIRK->Hyperpol Hyperpol->Response2

Cholinergic signaling pathways antagonized by this compound.

Experimental Protocols

This compound is utilized in a variety of in vitro and in vivo experimental paradigms. The following sections detail the methodologies for key assays.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound, like this compound, for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9]

Objective: To determine the Ki of this compound for muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [N-methyl-³H]-Scopolamine, [³H]NMS).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[10]

  • 96-well plates, vacuum filtration manifold, scintillation counter, and scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final binding buffer.[10]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).

    • Competitive Binding: Membranes + Radioligand + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Add the components to the wells. Typically, this involves adding membranes, then the competing compound (this compound or buffer), and finally the radioligand. Incubate the plate, often with gentle agitation, for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[10]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[10]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

A Prepare Receptor Membranes B Set up 96-well plate: - Total Binding - Non-Specific Binding (NSB) - this compound Competition A->B C Incubate with Radioligand (e.g., [³H]NMS) to reach equilibrium B->C D Rapid Vacuum Filtration (Separates bound from free ligand) C->D E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: Plot % Inhibition vs [this compound] F->G H Calculate IC50 and Ki G->H

Workflow for a Radioligand Binding Assay.
Functional Assay: Schild Analysis

Schild analysis is a powerful pharmacological method used to quantify the potency (pA2) of a competitive antagonist and to confirm its mechanism of action.[11][12]

Objective: To determine the pA2 value for this compound and verify its competitive antagonism.

Materials:

  • An isolated tissue preparation or cell culture system that exhibits a measurable response to a muscarinic agonist (e.g., guinea pig ileum contraction, intracellular calcium flux).

  • Muscarinic agonist (e.g., Acetylcholine, Carbachol).

  • This compound.

  • Physiological salt solution (e.g., Krebs-Henseleit solution) or appropriate cell culture medium.

Methodology:

  • Control Curve: Generate a cumulative concentration-response curve for the muscarinic agonist alone. Measure the response at increasing agonist concentrations until a maximal effect is achieved.

  • Antagonist Incubation: Wash the preparation and allow it to equilibrate with a fixed concentration of this compound for a predetermined time.

  • Antagonized Curve: In the continued presence of this compound, generate a second agonist concentration-response curve. The curve should be shifted to the right.

  • Repeat: Repeat steps 2 and 3 with several different fixed concentrations of this compound. At least three concentrations are recommended for a robust analysis.

  • Data Analysis:

    • For each concentration of this compound, calculate the Dose Ratio (DR) . The DR is the ratio of the agonist concentration required to produce a given response (e.g., EC50) in the presence of the antagonist to the agonist concentration required for the same response in its absence.

    • Construct the Schild Plot : Plot log(DR-1) on the y-axis versus the negative log of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the plotted data.

    • Interpretation: If this compound is a competitive antagonist, the slope of the regression line should not be significantly different from 1. The x-intercept of the line is the pA2 value.[11]

A Generate Agonist Dose-Response Curve (Control) B Incubate Tissue/Cells with Fixed Concentration of this compound A->B C Generate Agonist Dose-Response Curve in presence of this compound B->C D Repeat for multiple This compound concentrations C->D Wash & Repeat E Calculate Dose Ratio (DR) for each This compound concentration D->E F Construct Schild Plot: log(DR-1) vs -log[this compound] E->F G Perform Linear Regression F->G H Determine Slope and pA2 (Slope ≈ 1 for competitive antagonism) G->H

Logical workflow for a Schild Analysis.
Calcium Imaging Assay

This technique allows for the real-time measurement of changes in intracellular calcium concentration, providing a direct functional readout for Gq/11-coupled receptors (M1, M3, M5).[13][14]

Objective: To measure the inhibitory effect of this compound on agonist-induced calcium release.

Materials:

  • Cells expressing the Gq/11-coupled muscarinic receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[15]

  • Muscarinic agonist.

  • This compound.

  • Physiological buffer (e.g., Tyrode's buffer).

  • Fluorescence microscope or plate reader capable of kinetic reads.

Methodology:

  • Cell Plating: Seed cells onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere.[16]

  • Dye Loading: Incubate the cells with the acetoxymethyl (AM) ester form of the calcium dye in buffer. The AM group facilitates cell membrane permeability. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.[15]

  • Baseline Measurement: Wash the cells to remove excess dye. Acquire a baseline fluorescence reading before adding any compounds.

  • Inhibition: Add varying concentrations of this compound (or buffer for the control) to the wells and incubate.

  • Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 to ensure a robust signal) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.

    • Plot the peak fluorescence response against the concentration of this compound.

    • Fit the data to determine the IC50 of this compound for the inhibition of the calcium response.

A Plate cells expressing M1/M3/M5 receptors B Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) A->B C Wash to remove excess dye B->C D Measure Baseline Fluorescence (F₀) C->D E Add this compound (or buffer control) D->E F Stimulate with Muscarinic Agonist E->F G Record Fluorescence change (ΔF) over time F->G H Analyze Data: Calculate ΔF/F₀ and determine IC50 G->H

Experimental workflow for a Calcium Imaging Assay.
Electrophysiology Recording

Electrophysiology techniques, such as whole-cell patch clamp, allow for the direct measurement of ion channel activity and membrane potential, providing a highly sensitive readout for receptor function, particularly for Gi/o-coupled receptors (M2, M4) that modulate ion channels.[17][18]

Objective: To measure this compound's ability to block agonist-induced changes in membrane current or potential.

Materials:

  • Cells or neurons expressing the muscarinic receptor of interest (e.g., M2 receptors in atrial cardiomyocytes).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • Muscarinic agonist.

  • This compound.

Methodology:

  • Preparation: Prepare the cell culture or acute tissue slice for recording.

  • Obtain Seal: Using a micromanipulator, guide a glass micropipette filled with intracellular solution to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".[17]

  • Whole-Cell Configuration: Apply further suction to rupture the cell membrane under the pipette tip, gaining electrical access to the cell's interior.[17]

  • Baseline Recording: In voltage-clamp mode, record the baseline membrane current. In current-clamp mode, record the baseline membrane potential.

  • Agonist Application: Perfuse the cell with a solution containing the muscarinic agonist. For an M2 receptor, this would typically activate GIRK channels, causing an outward K⁺ current (in voltage-clamp) or hyperpolarization (in current-clamp).

  • Antagonist Application: After washing out the agonist, perfuse the cell with a solution containing this compound for a set period.

  • Challenge: Re-apply the agonist in the presence of this compound. The agonist-induced electrical response should be reduced or abolished.

  • Data Analysis: Quantify the amplitude of the agonist-induced current or the change in membrane potential in the absence and presence of this compound. This allows for the calculation of the percentage of inhibition.

A Approach cell with glass micropipette B Form Gigaseal on cell membrane A->B C Rupture membrane for Whole-Cell Configuration B->C D Record Baseline current or voltage C->D E Apply Agonist; Record response (e.g., GIRK current) D->E F Washout Agonist E->F G Apply this compound F->G H Re-apply Agonist in presence of this compound G->H I Record blocked/reduced response H->I J Analyze: Quantify % inhibition of response I->J

Workflow for a Whole-Cell Patch Clamp Experiment.

Conclusion

This compound is a well-characterized and indispensable tool for the study of cholinergic pharmacology. Its properties as a competitive muscarinic antagonist allow for the systematic investigation of muscarinic receptor function across a range of applications. From determining the binding properties of new ligands in radioligand assays to quantifying functional antagonism with Schild analysis and observing real-time cellular signaling through calcium imaging and electrophysiology, this compound enables researchers to effectively dissect the complex roles of cholinergic pathways in health and disease. The protocols and data presented in this guide provide a robust framework for drug development professionals and scientists to leverage this compound in their research endeavors.

References

In-Depth Technical Guide: Employing Homatropine for the Elucidation of G-Protein Coupled Receptor Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in cellular signaling and making them a primary target for drug discovery. Understanding the kinetics of ligand-receptor interactions is paramount for developing novel therapeutics with desired efficacy and safety profiles. Homatropine (B1218969), a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), a prominent family of GPCRs, serves as an invaluable tool for dissecting the intricacies of GPCR binding kinetics. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the use of this compound in studying GPCR kinetics, with a focus on experimental protocols, data presentation, and the visualization of key processes.

This compound acts by competitively inhibiting the binding of the endogenous agonist, acetylcholine, to muscarinic receptors.[1] This antagonistic action blocks the downstream signaling cascades initiated by these receptors.[1] The five subtypes of muscarinic receptors (M1-M5) are involved in a wide array of physiological functions, and their dysregulation is implicated in various diseases.

Core Concepts in GPCR Kinetics

The interaction between a ligand like this compound and a GPCR is a dynamic process characterized by association and dissociation rates. The key kinetic parameters are:

  • Association rate constant (k_on_): The rate at which the ligand binds to the receptor.

  • Dissociation rate constant (k_off_): The rate at which the ligand unbinds from the receptor.

  • Equilibrium dissociation constant (K_d_): The ratio of k_off_ to k_on_ (K_d_ = k_off_/k_on_), which reflects the affinity of the ligand for the receptor. A lower K_d_ value indicates a higher binding affinity.

These kinetic parameters provide a more nuanced understanding of a drug's action at its target than simple affinity measurements and are crucial for predicting its duration of action and potential for biased signaling.

Experimental Protocols for Studying this compound-GPCR Kinetics

A variety of experimental techniques can be employed to investigate the binding kinetics of this compound at muscarinic receptors. These range from traditional radioligand binding assays to advanced real-time methods like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET).

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing ligand-receptor interactions. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a method to separate the bound from the unbound radioligand.

This assay measures the ability of unlabeled this compound to compete with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to muscarinic receptors. The half-maximal inhibitory concentration (IC50) of this compound is determined and then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of radiolabeled antagonist (e.g., [³H]-NMS, typically at a concentration close to its K_d_ value).

      • Increasing concentrations of unlabeled this compound.

      • Cell membranes (typically 10-50 µg of protein per well).

    • Include control wells for:

      • Total binding: Contains radioligand and membranes, but no this compound.

      • Non-specific binding: Contains radioligand, membranes, and a saturating concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM atropine) to block all specific binding.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + ([L]/K_d_)) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

These assays measure the rate of association and dissociation of a radioligand in the presence of this compound to indirectly determine its kinetic parameters.

Detailed Methodology for Association Rate (k_on_):

  • Assay Setup: Prepare tubes or wells containing cell membranes and a fixed concentration of this compound.

  • Initiation: Initiate the binding reaction by adding a fixed concentration of radioligand (e.g., [³H]-NMS).

  • Time Course: At various time points, terminate the reaction in replicate tubes/wells by rapid filtration.

  • Detection and Analysis: Measure the radioactivity at each time point and plot specific binding versus time. The observed association rate (k_obs_) can be determined by fitting the data to a one-phase association equation. The k_on_ of this compound can then be calculated using established kinetic models.

Detailed Methodology for Dissociation Rate (k_off_):

  • Equilibration: Incubate cell membranes with a radioligand (e.g., [³H]-NMS) until equilibrium is reached.

  • Initiation of Dissociation: Initiate dissociation by adding a saturating concentration of unlabeled this compound to prevent re-binding of the radioligand.

  • Time Course: At various time points, terminate the reaction in replicate tubes/wells by rapid filtration.

  • Detection and Analysis: Measure the remaining bound radioactivity at each time point and plot it against time. The k_off_ can be determined by fitting the data to a one-phase dissociation equation.

Advanced Kinetic Techniques: BRET and FRET

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for monitoring molecular interactions in real-time in living cells.[2] These methods offer higher temporal resolution compared to radioligand binding assays.

Principle:

  • BRET: Involves the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc luciferase fused to the receptor) to a fluorescent acceptor (e.g., a fluorescently labeled this compound analogue).

  • FRET: Involves the non-radiative transfer of energy from a fluorescent donor (e.g., a fluorescent protein fused to the receptor) to a fluorescent acceptor (e.g., a fluorescently labeled this compound analogue).

The efficiency of energy transfer is dependent on the distance and orientation between the donor and acceptor, allowing for the real-time monitoring of ligand binding and dissociation.

General Experimental Workflow for BRET/FRET Kinetic Assays:

  • Construct Development:

    • Genetically fuse a donor molecule (e.g., NanoLuc for BRET, or a fluorescent protein like mGFP for FRET) to the N- or C-terminus of the muscarinic receptor of interest.

    • Synthesize a fluorescently labeled version of this compound or a close analogue to serve as the acceptor.

  • Cell Culture and Transfection:

    • Transfect a suitable cell line (e.g., HEK293) with the donor-tagged receptor construct.

  • Assay Setup:

    • Plate the transfected cells in a microplate.

    • For BRET, add the luciferase substrate (e.g., furimazine).

  • Kinetic Measurement:

    • Association (k_on_): Add the fluorescently labeled this compound analogue to the cells and measure the BRET or FRET signal over time using a plate reader capable of kinetic reads.

    • Dissociation (k_off_): After reaching equilibrium with the fluorescent ligand, add a high concentration of unlabeled this compound and monitor the decrease in the BRET or FRET signal over time.

  • Data Analysis:

    • The kinetic data is fitted to appropriate association and dissociation models to determine the k_on_ and k_off_ values.

Quantitative Data for this compound at Muscarinic Receptors

The following tables summarize the available quantitative data for this compound and other relevant muscarinic antagonists. It is important to note that direct kinetic data (k_on_ and k_off_) for this compound is not widely available in the public literature. The affinity values (pA2 and pKi) are more commonly reported.

Table 1: Affinity of this compound and Other Antagonists at Muscarinic Receptor Subtypes

AntagonistReceptor SubtypepA2 ValuepKi ValueReference
This compound M2 (guinea-pig atria)7.21-[3]
This compound M3 (guinea-pig stomach)7.13-[3]
AtropineM1 (human)-9.17[4]
AtropineM2 (human)--[4]
AtropineM3 (human)-9.70[4]
AtropineM4 (human)-9.29[4]
AtropineM5 (human)-8.99[4]
AtropineM3 (human colon)8.72-[3]
AtropineM3 (human)8.03-[5]
PirenzepineM1 (human)-6.71[5]
PirenzepineM3 (human colon)7.23-[3]
4-DAMPM3 (human colon)9.41-[3]
AF-DX 116M2 (human)-5.32[5]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency of Muscarinic Antagonists

AntagonistTissue/Cell LineAssayIC50 (nM)Reference
This compound BromideWKY-E endothelial cellsMuscarinic receptor inhibition162.5
This compound BromideSHR-E smooth muscle cellsMuscarinic receptor inhibition170.3

Functional Assays: Measuring Downstream Signaling

Functional assays provide a measure of the cellular response to receptor activation or blockade. For an antagonist like this compound, these assays are typically performed by measuring its ability to inhibit the response induced by a muscarinic agonist.

Second Messenger Accumulation Assays

Muscarinic receptors couple to different G-proteins, leading to the production of distinct second messengers.

  • M1, M3, M5 receptors: Couple to G_q/11_, leading to the activation of phospholipase C (PLC) and the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.

  • M2, M4 receptors: Couple to G_i/o_, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Detailed Methodology for Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5):

  • Cell Culture and Labeling:

    • Culture cells expressing the target receptor subtype.

    • Label the cells by incubating them with [³H]-myo-inositol overnight to incorporate it into the cellular phosphoinositide pools.

  • Assay Setup:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits the breakdown of inositol monophosphates, allowing them to accumulate.

    • Add increasing concentrations of this compound to the cells.

    • Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine), typically at its EC80 concentration.

  • Incubation:

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Separation:

    • Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).

    • Separate the accumulated [³H]-inositol phosphates from other cellular components using anion-exchange chromatography.

  • Detection and Analysis:

    • Measure the radioactivity of the eluted [³H]-inositol phosphates using a scintillation counter.

    • Plot the inhibition of the agonist-induced IP accumulation against the logarithm of the this compound concentration to determine its IC50.

Detailed Methodology for cAMP Accumulation Assay (for M2, M4):

  • Cell Culture:

    • Culture cells expressing the target receptor subtype.

  • Assay Setup:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • To measure the inhibition of adenylyl cyclase, first stimulate the enzyme with forskolin.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol).

  • Incubation:

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.

  • Data Analysis:

    • Plot the reversal of the agonist-induced inhibition of cAMP production against the logarithm of the this compound concentration to determine its IC50.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key concepts and workflows described in this guide.

GPCR_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Acetylcholine_1 Acetylcholine M1_M3_M5_Receptor M1/M3/M5 Receptor Acetylcholine_1->M1_M3_M5_Receptor Activates Homatropine_1 This compound Homatropine_1->M1_M3_M5_Receptor Inhibits Gq_11 Gq/11 M1_M3_M5_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Acetylcholine_2 Acetylcholine M2_M4_Receptor M2/M4 Receptor Acetylcholine_2->M2_M4_Receptor Activates Homatropine_2 This compound Homatropine_2->M2_M4_Receptor Inhibits Gi_o Gi/o M2_M4_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion PKA_Activation PKA Activation cAMP->PKA_Activation

Caption: Muscarinic Receptor Signaling Pathways.

Competition_Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Cell Membranes Expressing Muscarinic Receptor Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Assay Buffer - [3H]-NMS (Radioligand) - this compound (Competitor) - Membranes Membrane_Prep->Assay_Setup Controls Include Controls: - Total Binding (no competitor) - Non-specific Binding (+ Atropine) Assay_Setup->Controls Incubation Incubate to Reach Equilibrium Controls->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Detection Measure Radioactivity (Scintillation Counting) Filtration->Detection Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 Detection->Data_Analysis Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Data_Analysis->Ki_Calculation End End: this compound Affinity (Ki) Ki_Calculation->End

Caption: Competition Radioligand Binding Assay Workflow.

BRET_FRET_Kinetic_Assay_Workflow Start Start: Construct Development Constructs Develop Donor-tagged Receptor and Fluorescent Ligand Start->Constructs Transfection Transfect Cells with Donor-tagged Receptor Constructs->Transfection Assay_Setup Plate Transfected Cells and Prepare for Assay Transfection->Assay_Setup Association Association (kon): Add Fluorescent Ligand and Measure Signal Increase Assay_Setup->Association Dissociation Dissociation (koff): Add Excess Unlabeled Ligand and Measure Signal Decrease Assay_Setup->Dissociation Data_Analysis Fit Kinetic Data to Models Association->Data_Analysis Dissociation->Data_Analysis End End: kon and koff Values Data_Analysis->End

Caption: BRET/FRET Kinetic Assay Workflow.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the kinetics of ligand binding to muscarinic GPCRs. By employing a combination of traditional radioligand binding assays and advanced real-time techniques such as BRET and FRET, researchers can gain a detailed understanding of the association and dissociation rates of ligands at these important drug targets. The experimental protocols and data presented in this guide provide a solid foundation for designing and executing robust studies to characterize the kinetic properties of novel muscarinic receptor modulators, ultimately aiding in the development of more effective and safer therapeutics. The continued application of these methodologies will undoubtedly lead to a deeper understanding of the complex and dynamic nature of GPCR signaling.

References

Synthesis of Novel Homatropine Analogs for Improved Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969), a tropane (B1204802) alkaloid and muscarinic receptor antagonist, possesses a well-established clinical profile. However, its therapeutic applications are often limited by a lack of selectivity for specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5), leading to a range of undesirable side effects. This technical guide provides a comprehensive overview of the synthesis of novel this compound analogs with the goal of achieving improved subtype selectivity, thereby enhancing their therapeutic index. We will delve into rational drug design strategies, detailed synthetic methodologies, and robust experimental protocols for evaluating the pharmacological profiles of these novel compounds. The ultimate aim is to furnish researchers with the foundational knowledge required to develop next-generation anticholinergic agents with superior efficacy and safety profiles.

Introduction: The Quest for Muscarinic Receptor Subtype Selectivity

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors that are widely distributed throughout the body and mediate a vast array of physiological functions. While M1, M3, and M5 receptors primarily couple to Gq/11 proteins to stimulate the phospholipase C pathway, M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[1] This differential signaling and tissue distribution provides a compelling rationale for the development of subtype-selective antagonists.

Non-selective muscarinic antagonists, such as atropine (B194438) and this compound, block acetylcholine's effects at multiple receptor subtypes, resulting in a broad spectrum of side effects including dry mouth, blurred vision, tachycardia, and cognitive impairment.[2] For instance, antagonism of M2 receptors in the heart can lead to unwanted cardiovascular effects, while blockade of M3 receptors is desirable for treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[3][4] Therefore, the synthesis of this compound analogs with high selectivity for a specific muscarinic receptor subtype is a key objective in modern medicinal chemistry.

Strategies to enhance selectivity often involve structure-based drug design, leveraging computational modeling and a deep understanding of the subtle differences in the orthosteric and allosteric binding sites of the mAChR subtypes.[5] Modifications to the tropane scaffold, the ester side chain, and the nitrogen substituent of this compound can profoundly influence its binding affinity and selectivity.

Rational Design and Synthesis of Novel this compound Analogs

The synthesis of novel this compound analogs is centered on the esterification of a tropane-based alcohol with a modified mandelic acid derivative. Key areas for structural modification to improve selectivity include:

  • The Tropic Acid Moiety: Alterations to the phenyl ring and the hydroxyl group of the mandelic acid portion can influence interactions with the receptor binding pocket.

  • The Tropane Core: Modifications to the 8-azabicyclo[3.2.1]octane skeleton can alter the orientation of the molecule within the binding site.

  • The Nitrogen Substituent: The N-methyl group of this compound can be replaced with other alkyl or arylalkyl groups to probe additional binding interactions and modulate pharmacokinetic properties.[6]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel this compound analogs.

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation Tropane Precursor Tropane Precursor Esterification Esterification Tropane Precursor->Esterification Modified Mandelic Acid Modified Mandelic Acid Modified Mandelic Acid->Esterification Purification Purification Esterification->Purification Novel this compound Analog Novel this compound Analog Purification->Novel this compound Analog Binding Assays Binding Assays Novel this compound Analog->Binding Assays Functional Assays Functional Assays Novel this compound Analog->Functional Assays Selectivity Profile Selectivity Profile Binding Assays->Selectivity Profile Functional Assays->Selectivity Profile

Figure 1: General workflow for the synthesis and evaluation of novel this compound analogs.

Experimental Protocols

Synthesis of a Novel N-Substituted this compound Analog: A Representative Protocol

This protocol describes a general method for the synthesis of an N-substituted this compound analog, starting from tropinone (B130398).

Step 1: N-Demethylation of Tropinone

  • To a solution of tropinone in a suitable solvent (e.g., toluene), add 1-chloroethyl chloroformate at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction and evaporate the solvent under reduced pressure.

  • Dissolve the residue in methanol (B129727) and reflux for 1-2 hours.

  • Remove the solvent in vacuo and purify the resulting nortropinone hydrochloride by recrystallization.

Step 2: N-Alkylation of Nortropinone

  • Dissolve nortropinone hydrochloride in a suitable solvent (e.g., DMF) and add a base (e.g., potassium carbonate).

  • Add the desired alkyl halide (e.g., benzyl (B1604629) bromide) and heat the mixture at 60-80 °C for 4-6 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-substituted nortropinone by column chromatography.

Step 3: Reduction of the N-Substituted Nortropinone

  • Dissolve the N-substituted nortropinone in a suitable solvent (e.g., methanol) and cool to 0 °C.

  • Add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and remove the solvent.

  • Extract the aqueous layer with an organic solvent and purify the resulting N-substituted tropine-3α-ol by column chromatography.

Step 4: Esterification with a Modified Mandelic Acid Derivative

  • A method for the synthesis of this compound hydrobromide involves the esterification of tropine (B42219) with O-formyl mandelic acid chloride, followed by acidic hydrolysis.[7][8]

  • Dissolve the N-substituted tropine-3α-ol and a modified mandelic acid derivative (e.g., O-acetylmandelic acid) in a suitable solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the desired novel this compound analog.

In Vitro Pharmacological Evaluation

3.2.1. Radioligand Binding Assays for Determining Binding Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the affinity of novel this compound analogs for the five human muscarinic receptor subtypes (M1-M5).[5][9][10]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the novel this compound analog.

  • Add a fixed concentration of [³H]-NMS to each well.

  • For non-specific binding determination, add 1 µM atropine instead of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2.2. Functional Assays for Determining Antagonist Potency (pA2)

a) Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay (for M1, M3, M5 Receptors)

This assay measures the ability of an antagonist to inhibit agonist-induced IP accumulation, a downstream effect of Gq/11 activation.[11][12]

Procedure:

  • Plate cells expressing M1, M3, or M5 receptors in 96-well plates and grow to confluency.

  • Label the cells with [³H]-myo-inositol overnight.

  • Wash the cells and pre-incubate with varying concentrations of the novel this compound analog for 15-30 minutes in the presence of LiCl (to inhibit IP degradation).

  • Stimulate the cells with a fixed concentration of an agonist (e.g., carbachol) for 30-60 minutes.

  • Terminate the reaction by adding a stop solution (e.g., perchloric acid).

  • Isolate and quantify the accumulated [³H]-inositol phosphates using ion-exchange chromatography and liquid scintillation counting.

  • Determine the antagonist's potency by constructing a Schild plot and calculating the pA2 value.

b) Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium concentration.[13][14]

Procedure:

  • Load cells expressing M1, M3, or M5 receptors with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pre-incubate the cells with varying concentrations of the novel this compound analog.

  • Stimulate the cells with an agonist (e.g., acetylcholine) and measure the change in fluorescence using a fluorometric imaging plate reader.

  • Quantify the inhibitory effect of the antagonist and determine its IC50 or pA2 value.

Data Presentation: Selectivity Profiles of Muscarinic Antagonists

The following table summarizes the binding affinities (Ki in nM) of several known muscarinic antagonists for the five human muscarinic receptor subtypes. This data illustrates the concept of selectivity and serves as a benchmark for the evaluation of novel this compound analogs.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M2/M1 SelectivityM3/M1 SelectivityM2/M3 Selectivity
Atropine1.11.71.41.11.31.51.31.2
Pirenzepine174501803010026.510.62.5
Darifenacin10474.5120254.70.4510.4
Methoctramine15015200802500.11.30.075
Tiotropium1.01.60.31.31.01.60.35.3

Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the signaling pathways of muscarinic receptors and the logical flow of selectivity determination.

G cluster_m1m3m5 M1, M3, M5 Signaling cluster_m2m4 M2, M4 Signaling ACh1 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh1->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC ACh2 Acetylcholine M2M4 M2/M4 Receptor ACh2->M2M4 Gio Gi/o M2M4->Gio AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP

Figure 2: Simplified signaling pathways of muscarinic acetylcholine receptors.

G Start Start Synthesize Analog Synthesize Analog Start->Synthesize Analog Binding Assay (M1-M5) Binding Assay (M1-M5) Synthesize Analog->Binding Assay (M1-M5) Determine Ki Values Determine Ki Values Binding Assay (M1-M5)->Determine Ki Values Calculate Selectivity Ratios Calculate Selectivity Ratios Determine Ki Values->Calculate Selectivity Ratios Functional Assay (e.g., M3) Functional Assay (e.g., M3) Calculate Selectivity Ratios->Functional Assay (e.g., M3) Determine Potency (pA2) Determine Potency (pA2) Functional Assay (e.g., M3)->Determine Potency (pA2) Selective? Selective? Determine Potency (pA2)->Selective? Lead Candidate Lead Candidate Selective?->Lead Candidate Yes Synthesize New Analog Synthesize New Analog Selective?->Synthesize New Analog No Synthesize New Analog->Binding Assay (M1-M5)

Figure 3: Logical workflow for determining the selectivity of a novel this compound analog.

Conclusion

The development of subtype-selective this compound analogs represents a significant opportunity to create safer and more effective anticholinergic therapies. By employing rational design strategies, efficient synthetic methodologies, and a comprehensive suite of in vitro pharmacological assays, researchers can systematically explore the structure-activity relationships of these novel compounds. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the discovery and development of the next generation of muscarinic receptor modulators with improved therapeutic profiles. Continued innovation in this field holds the promise of delivering targeted treatments for a wide range of disorders with minimized side-effect burdens.

References

An In-depth Technical Guide on Homatropine's Effect on Intracellular Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969), a synthetic anticholinergic agent, functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its interaction with specific mAChR subtypes, particularly those coupled to the Gq/11 signaling cascade, leads to a direct modulation of intracellular calcium ([Ca2+]i) signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, detailed experimental protocols for assessing its effects on intracellular calcium, and a summary of its antagonistic potency. The guide is intended for researchers, scientists, and drug development professionals investigating muscarinic receptor pharmacology and its implications for therapeutic development.

Introduction: this compound and Muscarinic Acetylcholine Receptors

This compound is a well-established muscarinic receptor antagonist, structurally similar to atropine (B194438) but with a shorter duration of action.[1] Muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, which are widely distributed throughout the central and peripheral nervous systems.[1][2] These receptors play crucial roles in regulating a multitude of physiological processes.

The five muscarinic receptor subtypes are broadly classified based on their primary G protein-coupling preference. The M1, M3, and M5 subtypes predominantly couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1][2][3][4] This differential coupling dictates the downstream signaling cascades initiated upon receptor activation.

The Gq/11-PLC-IP3-Ca2+ Signaling Pathway: The Target of this compound

The primary mechanism by which this compound influences intracellular calcium signaling is through its antagonism of M1, M3, and M5 muscarinic receptors. Activation of these receptors by the endogenous agonist acetylcholine (ACh) or other muscarinic agonists initiates the Gq/11 signaling cascade.

This pathway can be summarized as follows:

  • Receptor Activation: Acetylcholine binds to and activates the M1, M3, or M5 muscarinic receptor.

  • G Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates from the βγ-subunits and activates phospholipase C-beta (PLCβ).

  • Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store.

  • Elevation of Cytosolic Calcium: The binding of IP3 to its receptors opens these ligand-gated calcium channels, leading to a rapid efflux of stored Ca2+ from the ER into the cytosol, thereby increasing the intracellular calcium concentration.

This elevation in cytosolic calcium triggers a wide array of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.

This compound, by competitively binding to the orthosteric site of M1, M3, and M5 receptors, prevents acetylcholine from binding and activating this signaling cascade. Consequently, this compound effectively inhibits the agonist-induced production of IP3 and the subsequent release of intracellular calcium.[1][5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ACh Acetylcholine (Agonist) mAChR M1/M3/M5 Receptor ACh->mAChR Binds & Activates This compound This compound (Antagonist) This compound->mAChR Binds & Blocks Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG IP3_cytosol IP3 IP3R IP3 Receptor IP3_cytosol->IP3R Binds & Opens Ca_ER Ca2+ Store Ca_cytosol Increased [Ca2+]i Ca_ER->Ca_cytosol Release Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers Experimental_Workflow A 1. Cell Culture and Seeding (e.g., CHO-M3 or U2OS-M1 cells) B 2. Dye Loading (e.g., Fluo-4 AM or Fura-2 AM) A->B C 3. Compound Incubation (this compound or Vehicle) B->C D 4. Agonist Stimulation (e.g., Carbachol or Acetylcholine) C->D E 5. Kinetic Measurement of [Ca2+]i (FLIPR or Fluorescence Microscope) D->E F 6. Data Analysis (Dose-Response Curves, IC50/pA2 Determination) E->F

References

Optimizing a Classic: A Medicinal Chemistry Guide to Refining Homatropine's Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core medicinal chemistry approaches to optimize the structure of homatropine (B1218969), a well-established muscarinic acetylcholine (B1216132) receptor antagonist. By delving into its structure-activity relationships, potential modifications, and modern drug design strategies, this document aims to provide a comprehensive resource for researchers seeking to enhance its therapeutic profile. This compound, a synthetic tropane (B1204802) alkaloid, acts as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5)[1][2]. While clinically utilized for its mydriatic and cycloplegic effects in ophthalmology, its non-selective nature can lead to systemic side effects[3][4]. This guide will illuminate pathways to improve its selectivity, potency, and pharmacokinetic properties.

This compound: Structure, Mechanism, and Limitations

This compound is the ester of the tropane alkaloid, tropine (B42219), and the aromatic acid, mandelic acid[1]. Its mechanism of action involves competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to muscarinic receptors. This blockade of parasympathetic nerve stimulation leads to effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia)[3][4].

However, this compound's clinical utility is hampered by certain limitations:

  • Lack of Subtype Selectivity: this compound antagonizes all five muscarinic receptor subtypes (M1-M5), which are widely distributed throughout the body. This lack of selectivity can result in undesirable systemic anticholinergic effects, such as dry mouth, tachycardia, and central nervous system disturbances[3].

  • Shorter Duration of Action: Compared to atropine, this compound has a shorter duration of action, necessitating more frequent administration in some clinical scenarios[5].

  • Potential for Systemic Absorption: When administered topically to the eye, systemic absorption can occur, leading to the aforementioned side effects, particularly in children and the elderly[4].

These limitations present clear opportunities for structural optimization to develop safer and more effective therapeutic agents.

Medicinal Chemistry Strategies for Optimization

Several medicinal chemistry strategies can be employed to address the limitations of this compound. These approaches focus on modifying specific parts of the molecule to enhance its pharmacological properties.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for rational drug design. Key areas for modification include the tropane core, the ester linkage, and the mandelic acid moiety.

  • The Tropane Moiety: The bicyclic tropane ring system is a crucial scaffold for binding to the muscarinic receptor. Quaternization of the nitrogen atom, as seen in this compound methylbromide, restricts its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects[6].

  • The Ester Group: The ester linkage is a critical pharmacophoric feature. Modifications to this group can influence the compound's potency and duration of action.

  • The Mandelic Acid Portion: The aromatic ring and the hydroxyl group of the mandelic acid are important for receptor interaction. Alterations to the aromatic ring, such as substitution with different functional groups, can significantly impact receptor affinity and selectivity. For instance, replacing the phenyl group with other aromatic or heteroaromatic rings can be explored.

Bioisosteric Replacement

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. For this compound, bioisosteric replacements could be applied to:

  • The Hydroxyl Group: The hydroxyl group of the mandelic acid moiety can be replaced with other groups capable of hydrogen bonding, such as an amino or a sulfhydryl group.

  • The Phenyl Ring: The phenyl group could be replaced with other aromatic systems like thiophene (B33073) or pyridine (B92270) to explore different binding interactions and potentially enhance selectivity.

Prodrug Approach

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy can be used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, particularly for ocular delivery. For instance, esterifying the hydroxyl group of the mandelic acid moiety with a lipophilic group could enhance its corneal penetration. Once inside the eye, endogenous esterases would cleave the ester bond, releasing the active this compound.

Quantitative Data on this compound and Related Analogs

The following table summarizes the available quantitative data for this compound and related muscarinic antagonists. This data is essential for comparing the potency and selectivity of different compounds and for guiding further optimization efforts.

CompoundReceptor SubtypeAssay TypeValueUnitsReference
This compound M3Functional Assay (pA2)7.13-[7]
This compound Atria (force)Functional Assay (pA2)7.21-[7]
This compound Atria (rate)Functional Assay (pA2)7.07-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of muscarinic receptor antagonists.

Synthesis of this compound Analogs (General Procedure)

A general method for synthesizing this compound analogs involves the esterification of tropine with a substituted mandelic acid derivative.

Materials:

  • Tropine

  • Substituted O-acetylmandelic acid chloride

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Triethylamine (B128534) (as a base)

  • Hydrochloric acid (for hydrolysis)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve tropine and triethylamine in the anhydrous solvent under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Add the substituted O-acetylmandelic acid chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude O-acetylated intermediate.

  • Hydrolyze the acetyl group by treating the intermediate with dilute hydrochloric acid.

  • Neutralize the solution with a base and extract the product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

  • Characterize the purified compound using techniques such as NMR, IR, and mass spectrometry.

In Vitro Muscarinic Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Assay buffer (e.g., phosphate-buffered saline)

  • Test compounds at various concentrations

  • Non-specific binding control (e.g., atropine)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound or the non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add the scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts in the medicinal chemistry of this compound.

Homatropine_SAR This compound This compound Structure Tropane_Core Tropane Core (Scaffold for Binding) This compound->Tropane_Core Ester_Linkage Ester Linkage (Pharmacophore) This compound->Ester_Linkage Mandelic_Acid Mandelic Acid Moiety This compound->Mandelic_Acid Nitrogen_Atom Nitrogen Atom (Quaternization Site) Tropane_Core->Nitrogen_Atom Aromatic_Ring Aromatic Ring (Receptor Interaction) Mandelic_Acid->Aromatic_Ring Hydroxyl_Group Hydroxyl Group (Hydrogen Bonding) Mandelic_Acid->Hydroxyl_Group

Caption: Key structural features of this compound for SAR studies.

Optimization_Workflow Start Identify Limitations of this compound Design Design Analogs (SAR, Bioisosteres, Prodrugs) Start->Design Synthesis Synthesize Novel Compounds Design->Synthesis In_Vitro In Vitro Evaluation (Binding & Functional Assays) Synthesis->In_Vitro Data_Analysis Analyze Data (Potency, Selectivity) In_Vitro->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Cycle In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A general workflow for the medicinal chemistry optimization of this compound.

Signaling_Pathway This compound This compound Muscarinic_Receptor Muscarinic Receptor (M1-M5) This compound->Muscarinic_Receptor Blocks Binding G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds & Activates Effector Effector Enzyme/ Ion Channel G_Protein->Effector Cellular_Response Cellular Response (e.g., Muscle Contraction) Effector->Cellular_Response

Caption: this compound's mechanism of action at the muscarinic receptor signaling pathway.

Conclusion and Future Directions

The optimization of this compound's structure presents a compelling avenue for the development of novel muscarinic receptor antagonists with improved therapeutic profiles. By systematically applying the principles of medicinal chemistry, including detailed SAR studies, bioisosteric replacement, and prodrug strategies, it is feasible to design analogs with enhanced receptor subtype selectivity and optimized pharmacokinetic properties. Future research should focus on obtaining comprehensive quantitative data for a wider range of this compound derivatives to build robust QSAR models. Furthermore, the application of computational tools, such as molecular docking and molecular dynamics simulations, will be invaluable in elucidating the binding modes of these compounds and guiding the design of next-generation muscarinic antagonists with superior efficacy and safety.

References

Exploring the Off-Target Effects of Homatropine In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine, a synthetic tropane (B1204802) alkaloid, is clinically utilized for its mydriatic and cycloplegic properties, acting primarily as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. While its on-target pharmacology is well-documented, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile, particularly in the context of drug development and repurposing. This technical guide provides an in-depth exploration of the methodologies used to characterize the off-target effects of this compound in vitro. Due to the limited availability of comprehensive public data on this compound's off-target profile, this document focuses on its established on-target interactions and presents detailed experimental protocols for assessing potential off-target activities across various molecular classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide is intended to serve as a practical resource for researchers initiating studies into the broader pharmacological landscape of this compound.

Introduction to this compound and Off-Target Effects

This compound is a well-established anticholinergic agent.[1][2] Its primary mechanism of action involves the competitive blockade of muscarinic acetylcholine receptors, leading to the inhibition of parasympathetic nerve stimulation.[3] This antagonism results in effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia), making it a valuable tool in ophthalmology.[1][4]

Off-target effects refer to the interactions of a drug with molecular targets other than its intended primary target. These interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing. The early identification of off-target activities through in vitro screening is a critical component of modern drug discovery and development, helping to mitigate potential safety risks and provide a more complete understanding of a compound's biological activity.

On-Target Pharmacology of this compound

This compound's primary pharmacological activity is its antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5] Quantitative data on its binding affinity and functional antagonism at these receptors are essential for understanding its primary therapeutic effects.

Receptor SubtypeLigandAssay TypeSpeciesTissue/Cell LineParameterValueReference
Muscarinic M1PirenzepineRadioligand BindingHumanRecombinantKiData not available
Muscarinic M2AF-DX 116Radioligand BindingHumanRecombinantKiData not available
Muscarinic M34-DAMPRadioligand BindingHumanRecombinantKiData not available
Muscarinic M4HimbacineRadioligand BindingHumanRecombinantKiData not available
Muscarinic M5Radioligand BindingHumanRecombinantKiData not available

Investigating Off-Target Effects of this compound: Experimental Approaches

A comprehensive assessment of this compound's off-target profile would involve screening against a broad panel of molecular targets. The following sections detail the experimental protocols for key assays used to identify and characterize such interactions.

GPCR Off-Target Screening: Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. A typical off-target screening panel would include a diverse range of non-muscarinic GPCRs, such as adrenergic, dopaminergic, and serotonergic receptors.

This protocol describes a general method for assessing the binding of this compound to a generic GPCR expressed in a recombinant cell line.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the target GPCR.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors).

  • This compound Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Buffer: Buffer optimized for the specific receptor binding (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Prepare Serial Dilutions of this compound: Create a range of this compound concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound solution at various concentrations (or vehicle for total binding).

    • Radioligand at a concentration near its Kd.

    • Cell membranes.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the target receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Serial Dilutions assay_setup Set up 96-well Plate: Buffer, this compound, Radioligand, Membranes prep_this compound->assay_setup prep_reagents Prepare Radioligand and Cell Membranes prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter to Separate Bound/Unbound incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Generate Dose-Response Curve (IC50) data_processing->curve_fitting ki_calculation Calculate Ki (Cheng-Prusoff) curve_fitting->ki_calculation

Workflow for a competitive radioligand binding assay.
Ion Channel Off-Target Screening: Patch-Clamp Electrophysiology

Ion channels are another important class of off-targets. The hERG potassium channel, in particular, is a critical target to assess due to the risk of drug-induced cardiac arrhythmias. Patch-clamp electrophysiology is the gold-standard method for studying the effects of compounds on ion channel function.

This protocol outlines a general procedure for evaluating the effect of this compound on a voltage-gated ion channel (e.g., hERG) expressed in a suitable cell line.

Materials:

  • Cells: A cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

  • External Solution: A buffered salt solution mimicking the extracellular environment (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).

  • Internal Solution: A solution mimicking the intracellular environment, to be filled in the patch pipette (e.g., containing KCl, MgCl2, HEPES, EGTA, and ATP).

  • This compound Solution: this compound dissolved in the external solution at various concentrations.

  • Patch Pipettes: Glass micropipettes with a tip resistance of 2-5 MΩ.

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Microscope.

  • Micromanipulator.

Procedure:

  • Cell Preparation: Plate the cells on coverslips for recording.

  • Pipette Preparation: Pull and fire-polish glass pipettes to the desired tip resistance and fill with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

  • Record Baseline Currents:

    • Apply a voltage-clamp protocol specific for the ion channel of interest to elicit ionic currents.

    • Record stable baseline currents in the absence of the drug.

  • Drug Application: Perfuse the recording chamber with the external solution containing this compound at a specific concentration.

  • Record Currents in the Presence of this compound: After the drug effect has reached a steady state, apply the same voltage-clamp protocol and record the currents.

  • Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the effect.

  • Data Analysis:

    • Measure the amplitude of the ionic current before, during, and after drug application.

    • Calculate the percentage of current inhibition for each this compound concentration.

    • Construct a concentration-response curve and determine the IC50 value.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis cell_prep Prepare Cells on Coverslip seal Form Gigaohm Seal cell_prep->seal pipette_prep Prepare and Fill Patch Pipette pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Ion Channel Currents whole_cell->baseline drug_app Apply this compound baseline->drug_app drug_rec Record Currents with this compound drug_app->drug_rec washout Washout Drug drug_rec->washout measure Measure Current Amplitude drug_rec->measure washout->measure inhibition Calculate Percent Inhibition measure->inhibition curve Generate Concentration- Response Curve (IC50) inhibition->curve

Workflow for whole-cell patch-clamp electrophysiology.
Enzyme Off-Target Screening: Inhibition Assays

Enzymes, such as cytochrome P450 (CYP) isoforms involved in drug metabolism, are another critical class of potential off-targets. Enzyme inhibition assays are used to determine the potency of a compound to inhibit the activity of a specific enzyme.

This protocol provides a general method for assessing the inhibitory effect of this compound on a specific CYP450 isoform using a fluorescent probe substrate.

Materials:

  • Recombinant Human CYP450 Enzymes: Commercially available preparations of specific CYP isoforms (e.g., CYP3A4, CYP2D6).

  • Fluorescent Probe Substrate: A substrate that is metabolized by the specific CYP isoform to produce a fluorescent product.

  • NADPH Regenerating System: To provide the necessary cofactor for CYP activity.

  • This compound Stock Solution: In a suitable solvent.

  • Assay Buffer: (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • 96-well Black Plates.

  • Fluorescence Plate Reader.

Procedure:

  • Prepare Reagents: Prepare working solutions of the CYP enzyme, NADPH regenerating system, and fluorescent substrate in the assay buffer.

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well black plate, add:

    • Assay buffer.

    • This compound solution at various concentrations (or vehicle for control).

    • CYP enzyme.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Add the fluorescent probe substrate and the NADPH regenerating system to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Add a stop solution (e.g., acetonitrile) to terminate the reaction.

  • Fluorescence Measurement: Read the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of enzyme inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Enzyme, Substrate, Cofactors assay_setup Set up 96-well Plate: Buffer, this compound, Enzyme reagent_prep->assay_setup homatropine_prep Prepare this compound Serial Dilutions homatropine_prep->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation reaction_start Initiate Reaction with Substrate & Cofactors pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop fluorescence_read Measure Fluorescence reaction_stop->fluorescence_read inhibition_calc Calculate Percent Inhibition fluorescence_read->inhibition_calc curve_fit Generate Dose-Response Curve (IC50) inhibition_calc->curve_fit

Workflow for an in vitro enzyme inhibition assay.

Signaling Pathway Analysis

Should this compound demonstrate significant off-target binding to a GPCR, further functional assays are necessary to determine if it acts as an agonist, antagonist, or inverse agonist. These assays typically measure the modulation of second messenger signaling pathways.

Calcium Mobilization Assay

For GPCRs that couple to Gq/11, activation leads to an increase in intracellular calcium concentration.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Potential Antagonist) GPCR Gq-Coupled Receptor This compound->GPCR Blocks Agonist Agonist Agonist->GPCR Activates PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC

Gq-coupled receptor signaling pathway.
cAMP Assay

For GPCRs that couple to Gs or Gi, their activation leads to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively.

Gs_Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Homatropine_Gs This compound (Potential Antagonist) GPCR_Gs Gs-Coupled Receptor Homatropine_Gs->GPCR_Gs Blocks Agonist_Gs Gs Agonist Agonist_Gs->GPCR_Gs Activates AC Adenylate Cyclase GPCR_Gs->AC Stimulates (+) ATP ATP AC->ATP Converts Homatropine_Gi This compound (Potential Antagonist) GPCR_Gi Gi-Coupled Receptor Homatropine_Gi->GPCR_Gi Blocks Agonist_Gi Gi Agonist Agonist_Gi->GPCR_Gi Activates GPCR_Gi->AC Inhibits (-) cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Gs and Gi-coupled receptor signaling pathways.

Conclusion

While this compound is a well-characterized muscarinic antagonist, a comprehensive public dataset of its off-target interactions is currently lacking. This technical guide has outlined the standard in vitro methodologies that are essential for building a complete pharmacological profile of this compound. By employing radioligand binding assays, patch-clamp electrophysiology, and enzyme inhibition assays, researchers can systematically investigate the potential for off-target effects. The detailed protocols and workflow diagrams provided herein serve as a practical starting point for such investigations. A thorough understanding of this compound's selectivity is paramount for ensuring its safe clinical use and for exploring any potential for therapeutic repurposing. Further research to generate and publish comprehensive off-target screening data for this compound is highly encouraged to fill this knowledge gap.

References

Homatropine's Muscarinic Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) is a well-established non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. It is a derivative of atropine (B194438), another non-selective antagonist, and is primarily used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle of the eye). Understanding the binding affinity of this compound across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for a comprehensive pharmacological characterization and for the development of more selective muscarinic receptor ligands.

This technical guide provides an in-depth overview of the binding characteristics of non-selective muscarinic antagonists, with a focus on the methodologies used to determine these affinities. Due to a lack of publicly available, direct quantitative binding data for this compound across all five cloned human muscarinic receptor subtypes, this guide will use atropine as a reference compound to illustrate the typical binding profile of a non-selective antagonist. The experimental protocols and signaling pathways described herein are standard methodologies applicable to the characterization of this compound's binding affinity.

Muscarinic Receptor Subtypes and Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes have distinct tissue distributions and couple to different intracellular signaling pathways.[1]

  • M1, M3, and M5 Receptors: These subtypes typically couple through Gαq/11 proteins to activate phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

  • M2 and M4 Receptors: These subtypes primarily couple through Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Gq11 Gαq/11 M1_M3_M5->Gq11 Agonist PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC M2_M4 M2/M4 Gi_o Gαi/o M2_M4->Gi_o Agonist AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK βγ subunit activates cAMP ↓ cAMP AC->cAMP

Figure 1. Simplified signaling pathways of muscarinic acetylcholine receptor subtypes.

Binding Affinity of Non-Selective Muscarinic Antagonists

This compound, like atropine, is considered a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes. This lack of selectivity is reflected in similar binding affinity values (Ki or pKi) across the M1-M5 receptors.

Quantitative Data Presentation
Receptor SubtypeAtropine pKiAtropine Ki (nM)Reference
M1 9.01.0
M2 9.01.0
M3 9.10.8
M4 9.10.8
M5 8.91.3

Table 1: Binding affinities of atropine for cloned human M1-M5 muscarinic receptors.

Experimental Protocols: Radioligand Binding Assays

The binding affinity of a compound like this compound for muscarinic receptor subtypes is typically determined using in vitro radioligand binding assays. A common method is the competition binding assay, where the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that binds to the receptor is measured.

General Protocol for Competition Binding Assay

This protocol is a generalized procedure based on standard methods for determining the binding affinity of unlabeled ligands to cloned muscarinic receptors.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]N-methylscopolamine ([³H]NMS).

  • Test Compound: this compound in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES-buffered saline) at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

2. Experimental Workflow:

Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor Membranes Incubate Incubate at room temperature Membranes->Incubate Radioligand [³H]NMS (fixed concentration) Radioligand->Incubate This compound This compound (varying concentrations) This compound->Incubate NSB_Control Atropine (high concentration) NSB_Control->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Figure 2. General workflow for a radioligand competition binding assay.

3. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound. The final concentrations should span a wide range to generate a complete competition curve.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]NMS, typically at a concentration close to its Kd), and either the assay buffer (for total binding), varying concentrations of this compound, or a high concentration of atropine (for non-specific binding).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of high concentration of atropine) from the total binding (counts in the absence of competitor) and from the binding at each concentration of this compound.

  • Generate Competition Curve: Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

References

Methodological & Application

Protocol for Homatropine Administration in Rodent Models: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the administration of Homatropine (B1218969) in rodent models. This compound, a tropane (B1204802) alkaloid, acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), making it a valuable tool in various research applications, particularly in ophthalmology and studies involving the parasympathetic nervous system. [1]

This compound is structurally similar to atropine (B194438) but exhibits a shorter duration of action.[1] Its primary effects include mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), making it useful for ophthalmic examinations and in the study of conditions like uveitis.[1][2] Systemically, it can inhibit secretions, increase heart rate, and relax smooth muscle.[3]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and its derivatives in rodent models. It is crucial to note that optimal dosage can vary based on the specific research application, rodent strain, and desired effect. Pilot studies are recommended to determine the most effective and well-tolerated dose for a particular experimental design.

Table 1: Toxicological Data for this compound and its Derivatives in Rodents

CompoundSpeciesRoute of AdministrationLD50Reference
This compoundRatOral1200 mg/kg[3]
This compoundMouseOral1400 mg/kg[3]
This compound MethylbromideRatOral1200 mg/kg[4]
This compound MethylbromideMouseIntraperitoneal60 mg/kg[1]
Tropine (related compound)RatOral>2000 mg/kg[5]
Tropine (related compound)MouseIntraperitoneal139 mg/kg[5]

Table 2: Dosage and Administration of this compound in Rodent Research

ApplicationSpeciesCompoundDosageRoute of AdministrationNotesReference
Antidote to Organophosphate PoisoningRatThis compound10-20 mg/kgIntramuscular20 mg/kg showed a 30% survival rate, comparable to 10 mg/kg atropine.[6][7]
Mydriasis/CycloplegiaGeneral RodentThis compound Hydrobromide1-2% solutionTopical OphthalmicOnset of mydriasis is typically within 15 minutes. Duration is shorter than atropine.[8]
Experimental Autoimmune Uveitis (EAU)Mouse/Rat---This compound is used for pupil dilation during fundoscopic examination in EAU models.[2][9]

Experimental Protocols

The following are detailed methodologies for the administration of this compound in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution

For systemic administration, this compound hydrobromide or this compound methylbromide can be dissolved in a sterile, isotonic vehicle such as 0.9% sodium chloride (saline) or phosphate-buffered saline (PBS). The pH of the final solution should be adjusted to be within a physiologically tolerated range (typically 6.8-7.4). For ophthalmic use, commercially available sterile solutions are recommended. If preparing a custom formulation, ensure sterility through filtration (e.g., using a 0.22 µm filter). The stability of this compound solutions can be a concern; lyophilization can be employed for long-term storage of sterile ophthalmic solutions.[10] It is recommended to prepare fresh solutions for each experiment or store them appropriately based on stability data.

Administration Routes

This is the most common route for ophthalmic applications.

  • Materials:

    • This compound hydrobromide ophthalmic solution (e.g., 1% or 2%)

    • Micropipette or sterile dropper

    • Appropriate animal restraint device

  • Procedure:

    • Gently restrain the rodent, ensuring the head is stable.

    • Using a micropipette or the solution's dropper, instill one drop (approximately 5-10 µL for mice, 10-20 µL for rats) onto the cornea of the eye.

    • Avoid touching the eye with the tip of the pipette or dropper to prevent injury and contamination.

    • After application, the animal may blink, which helps to distribute the solution across the ocular surface.

    • Monitor the animal for the onset and duration of mydriasis.

This route is suitable for systemic administration when a relatively rapid onset of action is desired.

  • Materials:

    • Sterile this compound solution

    • Sterile syringe (e.g., 1 mL)

    • Sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

    • 70% ethanol (B145695) for disinfection

  • Procedure:

    • Restrain the rodent appropriately.

    • Identify the quadriceps or gluteal muscle of the hind limb.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the muscle at a 90-degree angle.

    • Aspirate gently to ensure the needle is not in a blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

This route provides a slower, more sustained absorption compared to IM injection.

  • Materials:

    • Sterile this compound solution

    • Sterile syringe (e.g., 1 mL)

    • Sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

    • 70% ethanol for disinfection

  • Procedure:

    • Restrain the rodent.

    • Lift a fold of skin in the interscapular region (between the shoulder blades).

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate gently to check for blood.

    • Inject the solution to form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersion.

This is a common route for systemic drug administration in rodents.

  • Materials:

    • Sterile this compound solution

    • Sterile syringe (e.g., 1 mL)

    • Sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

    • 70% ethanol for disinfection

  • Procedure:

    • Restrain the rodent with its abdomen exposed and head tilted slightly downwards.

    • Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate to ensure no urine or intestinal contents are drawn.

    • Inject the solution smoothly.

    • Withdraw the needle.

This route is used for precise oral administration.

  • Materials:

    • This compound solution

    • Appropriately sized oral gavage needle (feeding needle) with a ball tip

    • Syringe

  • Procedure:

    • Measure the correct length of the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach.

    • Restrain the animal firmly, keeping the head and body in a straight line.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.

    • Administer the solution slowly.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for any signs of respiratory distress.

Mandatory Visualization

Signaling Pathway of this compound

This compound functions by blocking the action of acetylcholine at muscarinic receptors. This diagram illustrates the mechanism of action at a cholinergic synapse, such as that found in the iris sphincter muscle.

Homatropine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Iris Sphincter Muscle) cluster_this compound This compound Action Acetylcholine_Vesicle Acetylcholine Vesicles Synaptic_Cleft_Pre Acetylcholine_Vesicle->Synaptic_Cleft_Pre Release of Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Synaptic_Cleft_Pre->Muscarinic_Receptor Acetylcholine binds G_Protein Gq Protein Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Muscle_Contraction Muscle Contraction (Miosis) Ca_Release->Muscle_Contraction Leads to This compound This compound This compound->Muscarinic_Receptor Competitively Antagonizes Block Blocks

Caption: Mechanism of this compound as a muscarinic antagonist.

Experimental Workflow for Topical Ophthalmic Administration

This diagram outlines the typical workflow for an experiment involving the topical ophthalmic administration of this compound to induce mydriasis in rodents.

Ophthalmic_Workflow Start Start: Acclimatize Animals Baseline Measure Baseline Pupil Diameter Start->Baseline Grouping Randomize into Control and Treatment Groups Baseline->Grouping Administration Topical Administration (Vehicle or this compound) Grouping->Administration Measurement Measure Pupil Diameter at Timed Intervals Administration->Measurement Data_Analysis Data Analysis (e.g., % change from baseline) Measurement->Data_Analysis Repeat as per protocol End End of Experiment Data_Analysis->End

Caption: Experimental workflow for topical this compound administration.

References

Application Notes and Protocols for Homatropine-Induced Mydriasis in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, making it a valuable tool in ophthalmic research for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1][2][3] By blocking the action of acetylcholine on the sphincter muscle of the iris and the ciliary body, this compound facilitates the examination of posterior eye structures and is used in various experimental models.[4][5] These application notes provide detailed protocols and critical data for the effective use of this compound in a research setting.

Mechanism of Action

This compound is an anticholinergic agent that competitively inhibits muscarinic acetylcholine receptors (primarily M3) located on the smooth muscles of the iris sphincter and the ciliary body.[6] In the normal eye, parasympathetic stimulation releases acetylcholine, which binds to these receptors, causing the iris sphincter to contract (miosis) and the ciliary muscle to contract for accommodation.[7] this compound blocks this interaction, leading to relaxation of the iris sphincter muscle and unopposed action of the sympathetically innervated iris dilator muscle, resulting in mydriasis.[8] Its action also paralyzes the ciliary muscle, leading to cycloplegia.[9]

Signaling Pathway of this compound-Induced Mydriasis

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Iris Sphincter Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine (ACh)->Muscarinic Receptor (M3) Binds to Gq Protein Gq Protein Muscarinic Receptor (M3)->Gq Protein Activates Relaxation Muscle Relaxation (Mydriasis) Muscarinic Receptor (M3)->Relaxation PLC Phospholipase C Gq Protein->PLC IP3 IP3 PLC->IP3 Ca2+ Ca²⁺ Release IP3->Ca2+ Contraction Muscle Contraction (Miosis) Ca2+->Contraction This compound This compound This compound->Muscarinic Receptor (M3) Blocks

Caption: Signaling pathway of this compound action.

Quantitative Data

The efficacy and duration of this compound-induced mydriasis are dose-dependent. The following table summarizes key pharmacodynamic parameters for different concentrations of this compound hydrobromide ophthalmic solution.

Parameter2% this compound5% this compoundReference(s)
Onset of Mydriasis 10-30 minutes10-30 minutes[1][5]
Peak Mydriasis 20-30 minutes40-60 minutes[9]
Peak Cycloplegia 30-90 minutes30-90 minutes[5][9]
Duration of Mydriasis 6 hours - 4 days1 - 3 days[5][9]
Duration of Cycloplegia 10 - 48 hours10 - 48 hours[5][9]

Experimental Protocols

Protocol 1: Induction of Mydriasis in Rabbits for Ophthalmic Examination

This protocol details the procedure for inducing mydriasis in rabbits, a common animal model in ophthalmic research due to the anatomical similarities of their eyes to human eyes.[10]

Materials:

  • This compound hydrobromide ophthalmic solution (2% or 5%)[11]

  • Sterile, single-use eye droppers or a micropipette with sterile tips

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) - optional, for reducing discomfort

  • Rabbit restrainer

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Acclimatize the rabbit to the handling and restraint procedures to minimize stress.

    • Place the rabbit in a suitable restrainer to ensure its safety and prevent injury to the handler.

  • Drug Administration:

    • Gently hold the rabbit's head and use your thumb to retract the lower eyelid, forming a small conjunctival cul-de-sac.

    • Instill one to two drops (approximately 50 µL) of the this compound solution into the conjunctival sac.[11] Avoid touching the cornea with the dropper tip.

    • For precise dosing, a micropipette can be used to deliver a specific volume.

    • To minimize systemic absorption, apply gentle pressure to the nasolacrimal duct for 2-3 minutes after instillation.[9]

  • Observation and Examination:

    • Allow 30-60 minutes for the onset of maximal mydriasis.[12]

    • Monitor the animal for any adverse reactions, although they are rare with topical administration.

    • Proceed with the ophthalmic examination or experimental procedure once adequate pupil dilation is achieved.

  • Post-Procedure Care:

    • House the animal in a dimly lit environment to reduce photophobia until the mydriatic effect subsides.

    • Monitor for any signs of ocular irritation.

Experimental Workflow for Evaluating Mydriatic Efficacy

G A Animal Acclimatization and Baseline Measurements B Randomization into Control and Treatment Groups A->B C Topical Administration of This compound or Vehicle B->C D Pupil Diameter Measurement at Predetermined Time Points C->D E Data Collection and Analysis D->E F Assessment of Onset, Peak, and Duration of Mydriasis E->F

Caption: Experimental workflow for mydriasis evaluation.

Considerations for Research Use

  • Animal Models: While rabbits are common, the optimal concentration and vehicle may vary between species (e.g., rats, mice).[13][14] It is crucial to consult literature specific to the chosen animal model.

  • Systemic Effects: Although systemic absorption from topical administration is minimal, it can occur, potentially leading to anticholinergic side effects, especially in smaller animals or with repeated dosing.[4]

  • Confounding Factors: Anesthesia and other systemically administered drugs can affect pupil size and should be used consistently across all experimental groups.

  • Comparison with Other Mydriatics: For shorter-acting mydriasis, tropicamide (B1683271) may be a more suitable agent.[15] For longer-lasting effects, atropine (B194438) can be considered, though it has a more potent cycloplegic effect.[5]

Conclusion

This compound is a reliable and effective mydriatic agent for ophthalmic research. Understanding its mechanism of action, pharmacodynamics, and proper administration protocols is essential for obtaining accurate and reproducible results. These application notes provide a comprehensive guide for the use of this compound in inducing mydriasis for research purposes.

References

Application Notes and Protocols for Determining Homatropine's Potency and Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] Understanding the potency and efficacy of this compound at the five different muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for its therapeutic application and for minimizing off-target effects.[4]

This document provides detailed protocols for cell-based assays to determine the potency and efficacy of this compound at each muscarinic receptor subtype. The protocols focus on two primary functional assays: calcium flux assays for M1, M3, and M5 receptors, and cyclic adenosine (B11128) monophosphate (cAMP) assays for M2 and M4 receptors.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist, binding to muscarinic receptors and blocking the binding of acetylcholine, thereby inhibiting its downstream effects. The five muscarinic receptor subtypes are coupled to different G-proteins and elicit distinct intracellular signaling cascades:

  • M1, M3, and M5 Receptors: These receptors are coupled to the Gq/11 family of G-proteins.[3] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins.[3] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The diagrams below illustrate these signaling pathways.

M1_M3_M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds & Activates This compound This compound This compound->M1_M3_M5 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: M1, M3, and M5 Receptor Signaling Pathway.

M2_M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Binds & Activates This compound This compound This compound->M2_M4 Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibited Cellular Response PKA->Cellular_Response

Figure 2: M2 and M4 Receptor Signaling Pathway.

Data Presentation: Potency and Efficacy of this compound

The potency of this compound as a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. Efficacy, in the context of a competitive antagonist, is generally considered to be zero, as it does not produce a response on its own but rather blocks the action of an agonist.

Receptor SubtypeTissue/Cell LineSpeciesParameterValueReference
M2AtriaGuinea PigpA26.2[Internal Data]
M3IleumGuinea PigpA2~7.1 - 7.7[Internal Data]
M1, M4, M5-HumanpA2Data not available-

Experimental Protocols

The following are detailed protocols for determining the potency of this compound at muscarinic receptor subtypes.

Calcium Flux Assay for M1, M3, and M5 Receptors

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing M1, M3, or M5 receptors.

Calcium_Flux_Workflow start Start cell_culture Culture CHO-K1 cells stably expressing M1, M3, or M5 receptor start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seeding->dye_loading homatropine_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->homatropine_incubation agonist_addition Add a fixed concentration of a muscarinic agonist (e.g., Carbachol, EC80) homatropine_incubation->agonist_addition measurement Measure fluorescence intensity using a microplate reader agonist_addition->measurement data_analysis Analyze data to determine IC50 and pA2 values (Schild analysis) measurement->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for Calcium Flux Assay.

Materials:

  • CHO-K1 cells stably expressing human M1, M3, or M5 muscarinic receptors

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well black, clear-bottom microplates

  • This compound hydrobromide

  • Carbachol (or another suitable muscarinic agonist)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Microplate reader with fluorescence detection capabilities

Protocol:

  • Cell Culture and Seeding:

    • Culture the specific muscarinic receptor-expressing CHO-K1 cells in appropriate culture medium.

    • Trypsinize and seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cell plates and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Prepare a solution of Carbachol in HBSS at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be determined in a prior agonist dose-response experiment.

    • Wash the cells once with HBSS.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the microplate reader.

    • Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).

    • After establishing a stable baseline reading, add 50 µL of the EC80 Carbachol solution to all wells simultaneously using an automated dispenser.

    • Continue recording the fluorescence for at least 2-3 minutes to capture the peak response.

  • Data Analysis (Schild Analysis):

    • Determine the peak fluorescence response for each well.

    • Construct dose-response curves for Carbachol in the presence of different fixed concentrations of this compound.

    • Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

    • Plot log(DR-1) versus the logarithm of the molar concentration of this compound.

    • The x-intercept of the linear regression of this plot is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

cAMP Assay for M2 and M4 Receptors

This assay measures the ability of this compound to reverse the inhibition of cAMP production induced by a muscarinic agonist in cells expressing M2 or M4 receptors.

cAMP_Assay_Workflow start Start cell_culture Culture CHO-K1 cells stably expressing M2 or M4 receptor start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding stimulation_mix Prepare stimulation mix with Forskolin and IBMX seeding->stimulation_mix homatropine_incubation Pre-incubate cells with varying concentrations of this compound stimulation_mix->homatropine_incubation agonist_addition Add a fixed concentration of a muscarinic agonist (e.g., Carbachol, EC80) homatropine_incubation->agonist_addition incubation Incubate to allow for cAMP production agonist_addition->incubation lysis_detection Lyse cells and detect cAMP levels (e.g., HTRF) incubation->lysis_detection data_analysis Analyze data to determine IC50 and pA2 values lysis_detection->data_analysis end End data_analysis->end

Figure 4: Experimental Workflow for cAMP Assay.

Materials:

  • CHO-K1 cells stably expressing human M2 or M4 muscarinic receptors

  • Cell culture medium

  • 96-well microplates

  • This compound hydrobromide

  • Carbachol (or another suitable muscarinic agonist)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)

  • Microplate reader compatible with the detection kit

Protocol:

  • Cell Culture and Seeding:

    • Culture and seed the M2 or M4 receptor-expressing cells as described in the calcium flux assay protocol.

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Prepare a solution of Carbachol at its EC80 concentration for inhibiting adenylyl cyclase.

    • Prepare a stimulation buffer containing Forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP signal) and IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). The optimal concentrations of Forskolin and IBMX should be determined empirically.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add 25 µL of the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

    • Add 25 µL of the Carbachol solution to the wells.

    • Add 50 µL of the stimulation buffer (containing Forskolin and IBMX) to all wells.

    • Incubate the plate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., by adding HTRF reagents).

  • Data Analysis:

    • Measure the signal (e.g., HTRF ratio) using a compatible microplate reader.

    • Construct dose-response curves for this compound's ability to reverse the agonist-induced inhibition of cAMP production.

    • Calculate the IC50 value of this compound from the dose-response curve.

    • To determine the pA2 value, perform a Schild analysis as described in the calcium flux assay protocol, using the reversal of cAMP inhibition as the response.

Conclusion

The provided cell-based assays and protocols offer a robust framework for characterizing the potency and efficacy of this compound at the five human muscarinic receptor subtypes. By utilizing cell lines specifically expressing each receptor subtype, researchers can obtain precise and reproducible data on the pharmacological profile of this compound. This information is essential for understanding its therapeutic effects and potential side effects, and for the development of more selective muscarinic receptor modulators. The consistent application of these detailed protocols will enable drug development professionals to make informed decisions throughout the drug discovery and development process.

References

Application Notes and Protocols: Electrophysiological Recording of Homatropine's Effects on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors that mediate a wide range of physiological functions in the central and peripheral nervous systems. By blocking the action of acetylcholine, this compound can modulate neuronal excitability, synaptic transmission, and other cellular processes. Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the cholinergic system.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound on neurons, with a focus on its impact on membrane potential, action potential firing, and ion channel activity. Due to the limited availability of direct electrophysiological data for this compound, this document leverages data from its close structural and functional analog, Atropine, to provide a detailed understanding of the expected effects. The protocols provided herein are designed to guide researchers in conducting their own electrophysiological recordings to investigate the effects of this compound and other muscarinic receptor antagonists.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound, as a muscarinic antagonist, competitively inhibits the binding of acetylcholine to its receptors.[1][2][3] There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-protein signaling pathways:

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

By blocking these signaling cascades, this compound can modulate the activity of various downstream effectors, including ion channels, which ultimately alters the electrophysiological properties of neurons.

Signaling Pathway of Muscarinic Acetylcholine Receptors

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Pathway cluster_m2_m4 M2, M4 Receptor Pathway ACh1 Acetylcholine M1_R M1/M3/M5 Receptor ACh1->M1_R Gq Gq/11 M1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Modulation of Ion Channels & Neuronal Excitability Ca_release->Cellular_Response1 PKC->Cellular_Response1 ACh2 Acetylcholine M2_R M2/M4 Receptor ACh2->M2_R Gi Gi/o M2_R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response2 Modulation of Ion Channels & Neuronal Excitability PKA->Cellular_Response2 This compound This compound This compound->M1_R This compound->M2_R

Caption: Signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.

Electrophysiological Effects on Neuronal Properties

While direct quantitative data for this compound is limited, studies on the closely related muscarinic antagonist, Atropine, provide valuable insights into its likely effects on neuronal electrophysiology.

Effects on Membrane Potential and Action Potential Firing

Muscarinic receptor activation can have complex effects on neuronal membrane potential and firing patterns, often leading to depolarization and increased excitability through the modulation of potassium channels. As a competitive antagonist, this compound is expected to counteract these effects.

Table 1: Expected Effects of this compound on Neuronal Membrane Properties (inferred from Atropine data)

ParameterExpected Effect of this compoundRationale (based on Atropine studies)
Resting Membrane Potential Little to no direct effect in the absence of cholinergic tone. May cause hyperpolarization or prevent depolarization in the presence of acetylcholine.Atropine primarily blocks the effects of acetylcholine. Its effect on resting potential is dependent on the presence of endogenous cholinergic activity.
Action Potential Threshold Potential increase.By blocking depolarizing influences mediated by muscarinic receptors, a larger stimulus may be required to reach the action potential threshold.
Action Potential Firing Frequency Decrease in response to cholinergic stimulation.Atropine reduces the firing rate of neurons that are tonically activated by acetylcholine.
Afterhyperpolarization (AHP) Potential enhancement or no significant change.Muscarinic receptor activation can reduce AHP. Antagonism by this compound would be expected to reverse this effect.
Effects on Ion Channels

This compound's primary mechanism of action is through muscarinic receptors, which in turn modulate various ion channels. Additionally, non-muscarinic, direct effects on ion channels have been reported for Atropine and may also occur with this compound.

Table 2: Expected Effects of this compound on Neuronal Ion Channels (inferred from Atropine data)

Ion Channel TypeExpected Effect of this compoundRationale (based on Atropine studies)
Voltage-Gated Calcium Channels (VGCCs) Inhibition of current.Atropine has been shown to block calcium conductances in a manner that is not reversed by muscarinic agonists, suggesting a direct, non-muscarinic blocking effect.
Potassium Channels (K+) Indirect modulation via muscarinic receptor antagonism.Muscarinic M1 receptor activation is known to suppress M-type potassium currents, leading to depolarization. This compound would be expected to antagonize this effect, thereby promoting M-current and stabilizing the membrane potential.
5-HT3 Receptor Channels Competitive antagonism.Atropine has been shown to competitively antagonize the activation of 5-hydroxytryptamine3 (serotonin) receptor channels, an effect that may contribute to its central nervous system side effects.

Experimental Protocols

The following protocols provide a framework for investigating the electrophysiological effects of this compound on cultured neurons using the whole-cell patch-clamp technique.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

patch_clamp_workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Neuronal Cell Culture mount_cells Mount Coverslip with Neurons in Recording Chamber cell_culture->mount_cells solution_prep Prepare External and Internal Solutions fill_pipette Fill Micropipette with Internal Solution solution_prep->fill_pipette pipette_pull Pull and Fire-Polish Glass Micropipettes pipette_pull->fill_pipette approach_cell Approach Neuron with Micropipette mount_cells->approach_cell fill_pipette->approach_cell giga_seal Form Gigaseal approach_cell->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline Activity whole_cell->record_baseline apply_this compound Bath Apply this compound record_baseline->apply_this compound record_effect Record Post-Drug Activity apply_this compound->record_effect analyze_currents Analyze Ion Channel Currents (Voltage-Clamp) record_effect->analyze_currents analyze_firing Analyze Action Potential Firing (Current-Clamp) record_effect->analyze_firing analyze_potential Analyze Membrane Potential (Current-Clamp) record_effect->analyze_potential

Caption: General workflow for whole-cell patch-clamp recording to study this compound's effects.

Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure Ion Channel Currents

Objective: To measure the effect of this compound on voltage-gated ion currents (e.g., Na+, K+, Ca2+).

Materials:

  • Cultured neurons on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

  • Internal (intracellular) solution (e.g., for K+ currents: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2)

  • This compound stock solution

  • Pharmacological agents to isolate specific currents (e.g., TTX for Na+ channels, TEA for K+ channels, CdCl2 for Ca2+ channels)

Procedure:

  • Prepare and mount the cultured neurons in the recording chamber and perfuse with external solution.

  • Pull and fire-polish a glass micropipette to a resistance of 3-5 MΩ when filled with internal solution.

  • Fill the micropipette with the appropriate internal solution and mount it on the headstage.

  • Approach a neuron under visual control and apply gentle positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the neuron at a desired holding potential (e.g., -70 mV).

  • Record baseline currents using a voltage-step protocol (e.g., steps from -80 mV to +60 mV in 10 mV increments).

  • Bath apply this compound at the desired concentration.

  • After a stable drug effect is observed, repeat the voltage-step protocol to record currents in the presence of this compound.

  • To isolate specific currents, add appropriate channel blockers to the external solution and repeat the recordings.

  • Analyze the current-voltage (I-V) relationship, peak current amplitude, and kinetics before and after this compound application.

Protocol 2: Whole-Cell Current-Clamp Recording to Measure Membrane Potential and Action Potential Firing

Objective: To determine the effect of this compound on resting membrane potential, action potential threshold, and firing frequency.

Materials:

  • Same as Protocol 1, with an internal solution suitable for current-clamp (e.g., K-gluconate based).

Procedure:

  • Follow steps 1-7 of Protocol 1.

  • Switch to current-clamp mode and record the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and determine the baseline firing properties (e.g., firing frequency vs. injected current).

  • Determine the action potential threshold by injecting ramp currents or short depolarizing pulses.

  • Bath apply this compound at the desired concentration.

  • After a stable drug effect is observed, repeat the current injection protocols to measure changes in resting membrane potential, action potential threshold, and firing frequency.

  • If investigating the effect on cholinergic-mediated activity, co-apply a muscarinic agonist (e.g., carbachol) before and after this compound application.

  • Analyze the recorded traces to quantify changes in the measured parameters.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of any observed effects. When interpreting the data, it is important to consider the concentration of this compound used and the specific neuronal cell type being studied, as the expression of muscarinic receptor subtypes can vary.

Conclusion

These application notes provide a comprehensive guide for researchers investigating the electrophysiological effects of this compound on neurons. By combining the provided protocols with the foundational knowledge of muscarinic receptor signaling, scientists can effectively characterize the impact of this and other muscarinic antagonists on neuronal function. The use of data from the closely related compound Atropine serves as a valuable reference point in the absence of direct this compound data and highlights the need for further research in this area.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Homatropine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homatropine (B1218969) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What is the most likely cause?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage, yielding tropic acid and tropine. This reaction is significantly influenced by the pH of the solution. Specifically, the hydrolysis is catalyzed by hydroxyl ions (OH⁻), meaning that the degradation rate increases as the pH becomes more alkaline.

Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?

Q3: How does temperature affect the stability of my this compound solution?

A3: Temperature significantly accelerates the degradation of this compound. The rate of hydrolysis increases with rising temperature. It is recommended to store this compound solutions at controlled room temperature or under refrigeration, as elevated temperatures will lead to a more rapid loss of potency. The heat of activation for the hydrolysis of the free and acid forms of this compound has been determined to be 12.3 and 11.4 kilocalories per mole, respectively, indicating a considerable temperature dependence.[1]

Q4: Is there a difference in stability between this compound free base and its salt forms (e.g., hydrobromide)?

A4: Yes, the salt form of this compound has been found to degrade at a rate approximately eight times that of the this compound free base.[1] This is an important consideration when formulating solutions and selecting the appropriate form of the active pharmaceutical ingredient (API).

Q5: I've observed unexpected peaks in my chromatogram during a stability study. What could they be?

A5: Unexpected peaks are likely degradation products. The primary degradation products of this compound hydrolysis are tropic acid and tropine. To confirm the identity of these peaks, a forced degradation study can be performed, and the resulting degradants can be characterized using techniques like mass spectrometry (MS).

Q6: How can I improve the stability of my this compound formulation?

A6: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Adjustment and Buffering: Maintain the pH of the solution within the optimal stability range (ideally acidic) using a suitable buffer system. Boric acid is a common excipient in ophthalmic preparations.[2]

  • Temperature Control: Store the solution at controlled, cool temperatures to minimize the rate of hydrolysis.

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) can be an effective method to remove water and thus prevent hydrolysis. The lyophilized product can be reconstituted prior to use.

  • Use of Co-solvents: While less common for ophthalmic solutions, the addition of co-solvents can sometimes alter the polarity of the solvent system and reduce the rate of hydrolysis. However, the compatibility of any co-solvent with the intended application must be thoroughly evaluated.

  • Appropriate Packaging: Protect the solution from light, although hydrolysis is the primary concern, photostability should also be considered as a general good practice.

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solutions
FactorEffect on StabilityRecommendations for Minimizing Degradation
pH Degradation (hydrolysis) rate increases significantly with increasing pH (alkaline conditions).Maintain the solution in an acidic pH range (e.g., pH 3-6). Utilize a suitable buffering agent.
Temperature Higher temperatures accelerate the rate of hydrolysis.Store solutions at controlled room temperature or under refrigeration. Avoid exposure to high temperatures.
Form of this compound The salt form (e.g., hydrobromide) degrades faster than the free base.[1]Select the appropriate form of the API based on formulation and stability requirements.
Presence of Water Water is a reactant in the hydrolysis reaction.For long-term stability, consider lyophilization to remove water.
Table 2: Illustrative Impact of pH and Temperature on this compound Degradation Rate

The following table provides an illustrative representation of the expected trends in the pseudo-first-order rate constant (k) for this compound hydrolysis. Exact values should be determined empirically for a specific formulation.

pHTemperatureExpected Relative Degradation Rate Constant (k)
4.025°CLow
5.025°CLow
6.025°CModerate
7.025°CHigher
8.025°CHigh
5.040°CIncreased relative to 25°C
5.060°CSignificantly increased relative to 25°C

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for this compound Hydrobromide

This method is adapted from a validated UPLC procedure for the simultaneous determination of this compound methylbromide and its related compounds.

  • Instrumentation: Acquity UPLC system with a UV-VIS detector.

  • Column: Acquity CSH TM Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A (Buffer): A mixture of 14.5 mM sodium phosphate (B84403) monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, and 13.8 mM Triethylamine. Adjust pH to 2.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of this compound from its degradation products.

  • Sample Preparation: Dissolve the this compound hydrobromide sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a known concentration.

Protocol 2: Forced Degradation Study for this compound Aqueous Solutions
  • Objective: To intentionally degrade the this compound sample to generate potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.

  • General Procedure:

    • Prepare a stock solution of this compound hydrobromide in water at a known concentration.

    • Aliquot the stock solution into separate containers for each stress condition.

    • Expose the aliquots to the stress conditions as described below.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating method (e.g., the UPLC method described above).

    • Analyze a non-degraded control sample for comparison.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Add 0.1 N NaOH to the sample solution and keep at room temperature for a specified period (e.g., 1, 2, 4 hours). Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for a specified period (e.g., 2, 4, 8 hours).

    • Thermal Degradation: Heat the sample solution at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose the sample solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.

Protocol 3: Representative Lyophilization Cycle for a this compound Hydrobromide Ophthalmic Solution

This is a general protocol and should be optimized for the specific formulation and lyophilizer.

  • Formulation: Prepare an aqueous solution of this compound hydrobromide containing appropriate excipients such as buffers (e.g., boric acid), and tonicity-adjusting agents (e.g., potassium chloride).[2]

  • Sterile Filtration: Filter the bulk solution through a 0.22 µm sterile filter.

  • Filling: Aseptically fill the sterile solution into lyophilization vials and partially insert sterile stoppers.

  • Freezing:

    • Load the vials into the lyophilizer.

    • Cool the shelves to approximately -40°C to -50°C.

    • Hold at this temperature for a sufficient time to ensure complete freezing of the product.

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber (e.g., 100-200 mTorr).

    • Gradually raise the shelf temperature to a point below the product's critical collapse temperature (e.g., -10°C to 0°C).

    • Hold under these conditions until the majority of the ice has sublimated.

  • Secondary Drying (Desorption):

    • Further, increase the shelf temperature (e.g., 20°C to 30°C) while maintaining the vacuum.

    • Hold for a sufficient duration to remove residual bound water to the desired final moisture content.

  • Stoppering and Sealing:

    • Backfill the chamber with a sterile inert gas (e.g., nitrogen).

    • Fully stopper the vials under vacuum or partial vacuum.

    • Remove the vials from the lyophilizer and seal with aluminum caps.

Visualizations

Homatropine_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Ester Cleavage) This compound->Hydrolysis + H₂O (OH⁻ catalysis) TropicAcid Tropic Acid Tropine Tropine Hydrolysis->TropicAcid Hydrolysis->Tropine Troubleshooting_Workflow Start Degradation Observed CheckpH Check Solution pH Start->CheckpH Alkaline pH is Alkaline (> 7) CheckpH->Alkaline Yes AcidicNeutral pH is Acidic/Neutral (≤ 7) CheckpH->AcidicNeutral No AdjustpH Adjust pH to Acidic Range (e.g., 3-6) and Buffer Alkaline->AdjustpH CheckTemp Check Storage Temperature AcidicNeutral->CheckTemp AdjustpH->CheckTemp HighTemp Temperature is Elevated CheckTemp->HighTemp Yes ControlledTemp Temperature is Controlled CheckTemp->ControlledTemp No LowerTemp Store at Lower/Controlled Temperature HighTemp->LowerTemp ConsiderLyophilization Consider Lyophilization for Long-Term Stability ControlledTemp->ConsiderLyophilization End Stability Improved LowerTemp->End ConsiderLyophilization->End Stability_Factors Stability This compound Stability pH pH Stability->pH Temperature Temperature Stability->Temperature Form Chemical Form (Salt vs. Free Base) Stability->Form Water Presence of Water Stability->Water

References

Technical Support Center: Improving the Solubility of Homatropine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Homatropine for various research applications. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound used in research, and how do their solubilities differ?

A1: In research, this compound is primarily used in its salt forms to enhance aqueous solubility. The two most common forms are this compound Hydrobromide and this compound Methylbromide.

  • This compound Hydrobromide: This salt form is freely soluble in water and sparingly soluble in ethanol (B145695).[1][2][3][4]

  • This compound Methylbromide: This quaternary ammonium (B1175870) salt is very soluble in water and freely soluble in ethanol.[5][6]

The choice between these forms often depends on the specific requirements of the experiment, such as the desired solvent system and the required concentration.

Q2: What are the recommended solvents for dissolving this compound?

A2: The recommended solvents for this compound and its salt forms are detailed in the table below. Water is the most common and recommended solvent for most applications, especially when using the hydrobromide or methylbromide salts. For applications requiring organic solvents, ethanol and DMSO are viable options.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a weak base. Its solubility in aqueous solutions is highly pH-dependent.

  • Acidic pH: In acidic conditions (lower pH), this compound becomes protonated, forming a more soluble salt. Therefore, solubility is enhanced at a lower pH. Ophthalmic solutions of this compound Hydrobromide are often buffered between pH 2.5 and 5.0 to ensure solubility and stability.[7]

  • Alkaline pH: In alkaline conditions (higher pH), this compound is more likely to be in its free base form, which is less soluble in water and may precipitate out of solution.[3]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be used to aid the dissolution of this compound, particularly when preparing concentrated stock solutions. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. It is advisable to warm the solvent first and then add the this compound powder while stirring.

Troubleshooting Guide

Problem 1: My this compound is not dissolving completely in water.

  • Possible Cause: You may be trying to dissolve the free base form of this compound, which has low aqueous solubility.

    • Solution: Ensure you are using a salt form, such as this compound Hydrobromide or this compound Methylbromide, which are significantly more water-soluble.[3][5]

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit.

    • Solution: Refer to the solubility data tables below. If a higher concentration is needed, consider using a different solvent or a co-solvent system.

  • Possible Cause: The pH of your water is neutral or slightly alkaline.

    • Solution: Adjust the pH of the solution to be more acidic (e.g., pH 4-5) by adding a small amount of a suitable acid, such as hydrochloric acid. This will promote the formation of the more soluble protonated form of this compound.

Problem 2: My this compound solution is cloudy or has formed a precipitate.

  • Possible Cause: The pH of the solution may have shifted to a more alkaline range, causing the less soluble free base to precipitate.

    • Solution: Check and adjust the pH of the solution to a more acidic range.

  • Possible Cause: You have mixed your aqueous this compound solution with another solution containing incompatible substances.

    • Solution: this compound solutions are incompatible with alkaline substances and common alkaloidal precipitants.[3] Avoid mixing with solutions that could alter the pH to the alkaline side or that contain reagents known to precipitate alkaloids.

  • Possible Cause: If using a concentrated stock solution in an organic solvent like DMSO, adding it too quickly to an aqueous buffer can cause precipitation.

    • Solution: Add the stock solution dropwise to the aqueous buffer while vigorously stirring to ensure rapid and even dispersion.

Problem 3: I am seeing degradation of my this compound in solution.

  • Possible Cause: this compound is sensitive to light.[1][6]

    • Solution: Protect your solutions from light by using amber vials or by wrapping the container in foil. Store solutions in a dark place.

  • Possible Cause: The solution is being stored at an inappropriate temperature or for an extended period.

    • Solution: For short-term storage, refrigeration (2-8°C) is generally recommended. For long-term storage, consider preparing fresh solutions.

Data Presentation: Solubility of this compound Salts

Table 1: Qualitative Solubility of this compound Salts

CompoundWaterEthanolDMSOChloroformEther
This compound Hydrobromide Freely Soluble[1][3][4]Sparingly Soluble[1][3][4]SolubleLess Soluble[4]Insoluble[3][4]
This compound Methylbromide Very Soluble[5][6]Freely Soluble[5][6]Soluble[8]-Insoluble[6]

Table 2: Quantitative Solubility of this compound Methylbromide

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water 74.0199.84
Ethanol 74.0199.84
DMSO 41.67112.53
PBS (pH 7.2) 10.027.01
DMF 2.05.40

Data sourced from MedKoo Biosciences product datasheet.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrobromide

  • Materials:

    • This compound Hydrobromide powder

    • Sterile, deionized water

    • Calibrated analytical balance

    • Sterile conical tube or volumetric flask

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Calculate the required mass of this compound Hydrobromide. The molecular weight of this compound Hydrobromide is 356.26 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need: Mass = 0.010 L * 0.010 mol/L * 356.26 g/mol = 0.0356 g = 35.6 mg

    • Weigh out 35.6 mg of this compound Hydrobromide powder using an analytical balance and add it to a 15 mL conical tube or a 10 mL volumetric flask.

    • Add approximately 8 mL of sterile, deionized water to the container.

    • Vortex or stir the mixture until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to expedite dissolution if necessary.

    • Once dissolved, add deionized water to bring the final volume to 10 mL.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at 2-8°C, protected from light.

Protocol 2: General Method for Solubility Enhancement by pH Adjustment

  • Materials:

    • This compound (free base or salt)

    • Deionized water

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • pH meter

    • Magnetic stirrer and stir bar

  • Procedure:

    • Add the desired amount of this compound powder to a volume of deionized water.

    • Place the container on a magnetic stirrer and begin stirring.

    • Monitor the pH of the suspension using a calibrated pH meter.

    • Slowly add 0.1 M HCl dropwise to the suspension. As the pH decreases, the this compound will protonate and its solubility will increase.

    • Continue adding acid until the this compound is fully dissolved. Note the pH at which complete dissolution occurs.

    • If necessary, the pH can be carefully adjusted upwards with 0.1 M NaOH, but be aware that precipitation may occur if the pH becomes too high.

Mandatory Visualizations

Homatropine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound mAChR Muscarinic Acetylcholine (B1216132) Receptor (mAChR) This compound->mAChR Competitively Inhibits ACh Acetylcholine (ACh) ACh->mAChR Binds and Activates G_Protein Gq/11 Protein mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound competitively antagonizes muscarinic acetylcholine receptors.

Solubility_Workflow cluster_troubleshooting Troubleshooting Options start Start: Obtain this compound Compound select_solvent Select Solvent (e.g., Water, Ethanol, DMSO) start->select_solvent weigh_compound Accurately Weigh this compound select_solvent->weigh_compound add_solvent Add Solvent to Compound weigh_compound->add_solvent dissolution_attempt Attempt Dissolution (Stirring/Vortexing) add_solvent->dissolution_attempt check_solubility Is Compound Fully Dissolved? dissolution_attempt->check_solubility troubleshoot Troubleshoot Solubility Issue check_solubility->troubleshoot No use_solution Solution Ready for Use check_solubility->use_solution Yes gentle_heat Apply Gentle Heat (e.g., 37°C) troubleshoot->gentle_heat adjust_ph Adjust pH (for aqueous solutions) troubleshoot->adjust_ph sonicate Sonicate Solution troubleshoot->sonicate co_solvent Use a Co-solvent troubleshoot->co_solvent end End use_solution->end gentle_heat->dissolution_attempt adjust_ph->dissolution_attempt sonicate->dissolution_attempt co_solvent->dissolution_attempt

Caption: A general workflow for dissolving this compound and troubleshooting solubility issues.

References

Technical Support Center: Minimizing Homatropine's Systemic Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the systemic effects of Homatropine (B1218969) in animal studies.

Troubleshooting Guides

Issue: Unexpected Systemic Anticholinergic Effects Observed in Study Animals

  • Potential Cause: High systemic absorption of topically administered this compound.

  • Troubleshooting Steps:

    • Review Administration Technique: Ensure proper instillation of eye drops to minimize volume and prevent spillage, which can be ingested through grooming.

    • Implement Punctual Occlusion: This is a critical and effective first-line technique to significantly reduce systemic absorption.[1][2]

    • Optimize Formulation: Consider reformulating the this compound solution to increase its viscosity.

    • Reduce Dosage or Concentration: If permissible within the study protocol, evaluate if a lower concentration or smaller dose volume of this compound can achieve the desired local effect with reduced systemic impact.

    • Consider Alternative Delivery Systems: For chronic studies, explore the feasibility of controlled-release formulations or drug delivery systems.

Issue: High Variability in Systemic Side Effects Across Animals

  • Potential Cause: Inconsistent administration technique or physiological differences between animals.

  • Troubleshooting Steps:

    • Standardize Administration Protocol: Ensure all personnel are trained and adhere to a strict, standardized protocol for eye drop instillation and punctual occlusion.

    • Control for Animal-Specific Factors: Account for potential differences in animal weight, age, and tear production/drainage. Pre-screening animals for normal tear production can be beneficial.

    • Acclimatize Animals: Ensure animals are properly acclimatized to the handling and administration procedures to reduce stress-induced physiological changes.

Frequently Asked Questions (FAQs)

1. What are the common systemic side effects of this compound in animals?

This compound is an anticholinergic drug, and its systemic side effects are extensions of its pharmacological action on muscarinic receptors throughout the body.[1] Common systemic effects observed in animals may include:

  • Dry mouth and thirst

  • Increased heart rate (tachycardia)

  • Constipation

  • Urinary retention

  • Central nervous system effects such as agitation, confusion, or delirium, particularly at higher doses.[3][4][5]

The relative risk of systemic effects with this compound is considered moderate, generally less than atropine (B194438) but more than tropicamide.[1]

2. How can I perform punctual occlusion in rabbits?

Punctual occlusion is a simple yet effective technique to block the drainage of the ophthalmic solution from the conjunctival sac into the nasolacrimal duct, thereby reducing systemic absorption.

  • Detailed Protocol for Punctual Occlusion in Rabbits:

    • Gently restrain the rabbit to prevent head movement.

    • Instill a single drop of the this compound solution into the lower conjunctival sac.

    • Immediately following instillation, use a clean finger or a cotton swab to apply gentle but firm pressure to the medial canthus (the inner corner of the eye) for 1 to 2 minutes. This compresses the lacrimal sac and prevents the solution from draining into the nasal cavity.

    • Gently blot away any excess solution from the eyelids and surrounding fur with a sterile gauze pad to prevent ingestion through grooming.

3. How do viscosity-enhancing agents help in reducing systemic absorption?

Viscosity-enhancing agents, such as cellulosic polymers (e.g., Hydroxypropyl Methylcellulose (B11928114) - HPMC, Carboxymethyl Cellulose - CMC), increase the viscosity of the ophthalmic solution.[6][7] This has two primary benefits:

  • Increased Precorneal Residence Time: A more viscous solution is cleared more slowly from the ocular surface, allowing more time for the drug to penetrate the cornea and exert its local effect.[6]

  • Reduced Drainage: The thickened formulation drains less readily through the nasolacrimal duct, decreasing the amount of drug that reaches the highly vascularized nasal mucosa for systemic absorption.

Viscosity-Enhancing AgentTypical ConcentrationKey Properties
Hydroxypropyl Methylcellulose (HPMC)0.5% - 2.5%Widely used, good retention time, low irritation potential.[6][7][8][9]
Carboxymethyl Cellulose (CMC)0.5% - 1.0%Mucoadhesive properties, enhances tear film stability.[7]
Hyaluronic Acid (HA)0.1% - 0.4%Biocompatible, excellent lubrication, and retention.
Polyvinyl Alcohol (PVA)1.4% - 3.0%Forms a hydrophilic film on the cornea.

4. What are the principles behind using nanocarriers and prodrugs to minimize systemic effects?

  • Nanocarriers: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can offer several advantages. These systems can be designed for targeted delivery to ocular tissues and provide sustained release of the drug. This controlled release can maintain therapeutic concentrations in the eye for a longer duration from a single application, reducing the need for frequent administration and thereby lowering the total systemic dose.

  • Prodrugs: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the target site. A this compound prodrug could be designed to be more lipophilic to enhance corneal penetration and then be enzymatically cleaved to the active this compound within the eye. This approach can potentially reduce the amount of active drug available for systemic absorption.

5. Is there a specific animal model recommended for studying this compound's systemic effects?

The rabbit is the most commonly used animal model for ocular pharmacokinetic and toxicology studies due to the anatomical similarities of its eye to the human eye, particularly the size of the anterior segment.[10] Rats can also be used, especially for evaluating systemic toxicity and behavioral effects.[4][11][12]

Experimental Protocols

Protocol for Evaluating Systemic Anticholinergic Effects of Topical this compound in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Control Group: Topical administration of sterile saline.

    • This compound Group: Topical administration of this compound solution.

    • Mitigation Group: Topical administration of this compound solution with punctual occlusion.

  • Drug Administration:

    • Administer a single 20 µL drop of 2% this compound hydrobromide solution or saline to one eye.

    • For the mitigation group, perform punctual occlusion for 2 minutes immediately after instillation.

  • Monitoring Parameters:

    • Cardiovascular: Monitor heart rate and blood pressure using a non-invasive tail-cuff system at baseline and at 15, 30, 60, and 120 minutes post-administration.

    • Salivary Secretion: Measure pilocarpine-induced salivation at 90 minutes post-Homatropine administration. Anesthetize the rats, place pre-weighed cotton balls in their mouths for 5 minutes, and then re-weigh the cotton balls to determine the amount of saliva produced.

    • Behavioral Assessment: Observe animals for signs of CNS stimulation (e.g., increased locomotor activity, agitation) in an open-field test at 60 minutes post-administration.

  • Data Analysis: Compare the mean changes in heart rate, blood pressure, salivary secretion, and behavioral scores between the groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathway of this compound

Homatropine_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_cell Target Cell (e.g., Iris Sphincter Muscle) Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds and Activates Gq_Protein Gq Protein Muscarinic_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium_Release Ca2+ Release from SR IP3->Calcium_Release Stimulates Muscle_Contraction Smooth Muscle Contraction Calcium_Release->Muscle_Contraction Leads to This compound This compound This compound->Muscarinic_Receptor Competitively Blocks

Caption: this compound acts as a competitive antagonist at muscarinic receptors.

Experimental Workflow for Minimizing Systemic Effects

Caption: Workflow for comparing standard vs. mitigated this compound administration.

References

Overcoming tachyphylaxis in isolated tissue experiments with Homatropine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the diminishing effects of Homatropine in isolated tissue experiments.

Frequently Asked Questions (FAQs)

Q1: Am I observing tachyphylaxis to this compound in my isolated tissue experiment?

A: It is unlikely that you are observing tachyphylaxis in the classical sense. Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration, a phenomenon typically associated with agonists that stimulate receptors.[1][2] this compound is a competitive antagonist, meaning it blocks the receptor from being activated by an agonist.[3][4] A diminishing effect of this compound would manifest as a gradual loss of its blocking ability, which is more accurately termed "antagonist fade" or a loss of efficacy.

Q2: What is "antagonist fade" and how would I observe it?

A: Antagonist fade is the progressive loss of an antagonist's inhibitory effect over the course of an experiment. In a typical isolated tissue experiment with this compound, you are likely measuring the response of the tissue to an agonist (like acetylcholine (B1216132) or carbachol). This compound, as a competitive antagonist, should shift the agonist's concentration-response curve to the right without changing the maximum possible response.[5][6] You would observe antagonist fade if, over time, the agonist concentration-response curve begins to shift back to the left, towards the curve of the agonist alone, indicating that lower concentrations of the agonist are needed to produce the same effect.

Q3: What are the primary causes of a diminishing this compound effect?

A: The most common causes are not related to a change in the receptor's response to the antagonist, but rather to experimental variables. These can include:

  • Degradation of this compound: The this compound in your physiological salt solution may be chemically unstable over the duration of a long experiment.

  • Insufficient Equilibration Time: Not allowing enough time for the antagonist to reach a steady-state concentration in the tissue bath and at the receptor site.

  • Tissue Degradation: The health of the isolated tissue may decline over several hours, leading to inconsistent responses.

  • Issues with Agonist Concentration: Errors in the preparation or degradation of the agonist stock solution can lead to misinterpretation of the antagonist's effect.

Q4: Could the muscarinic receptors be changing in a way that overcomes the this compound block?

A: While agonist-induced receptor desensitization is a well-documented phenomenon, a similar process for competitive antagonists is not a common mechanism.[1][2] The binding of a competitive antagonist is generally considered a reversible process governed by its affinity for the receptor.[7] A loss of effect is more likely due to a decrease in the effective concentration of the antagonist at the receptor site (e.g., due to degradation) rather than a change in the receptor itself.

Troubleshooting Guide for Antagonist Fade

If you are observing a diminishing effect of this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Solution Stability
  • Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. While some related compounds like atropine (B194438) have shown stability for extended periods under specific conditions, it is best practice to avoid potential degradation.[8][9][10]

  • Check Solvent and pH: Ensure the physiological salt solution is correctly prepared, buffered (typically to pH 7.4), and maintained at the correct temperature. Significant deviations in pH can affect drug stability and tissue health.

  • Conduct a Stability Test: If you suspect degradation, you can incubate your this compound solution under experimental conditions (e.g., 37°C, gassed with carbogen) for the duration of your typical experiment. Then, test its potency against a freshly prepared solution.

Step 2: Review Experimental Protocol
  • Equilibration Time: Ensure you are allowing sufficient pre-incubation time with this compound before adding the agonist. A period of 30-60 minutes is often required for the antagonist to reach equilibrium within the tissue.

  • Washout Procedures: If you are performing multiple agonist concentration-response curves on the same tissue, ensure thorough washout periods between curves to allow the tissue to return to its baseline state.

  • Consistent Timing: Maintain a consistent and adequate contact time for each concentration of the agonist. Insufficient time can lead to an underestimation of the response, especially in the presence of an antagonist.[11]

Step 3: Assess Tissue Health
  • Viability Checks: At the beginning and end of each experiment, test the tissue's viability with a standard stimulus, such as a high concentration of potassium chloride (KCl) or a maximal concentration of the agonist used. A significant decline in the response suggests tissue degradation is a contributing factor.

  • Handling: Gentle handling of the tissue during dissection and mounting is crucial to prevent damage to muscle cells and receptors.

  • Oxygenation: Ensure continuous and adequate oxygenation of the physiological salt solution (usually with 95% O2, 5% CO2) to maintain tissue health.

Step 4: Analyze Data Systematically
  • Track Key Parameters: For each agonist curve, calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

  • Use a Data Log: Record these parameters over time or across sequential experimental runs. A systematic drift in the EC50 to the left in the presence of this compound is a clear indicator of antagonist fade.

The following logical workflow can help guide your troubleshooting process:

TroubleshootingWorkflow start Start: Observed Diminishing This compound Effect check_solutions Step 1: Verify Solution Stability - Prepare fresh solutions? - pH and temperature correct? - Run stability test? start->check_solutions check_protocol Step 2: Review Experimental Protocol - Sufficient equilibration time? - Adequate washout periods? - Consistent agonist contact time? check_solutions->check_protocol Solutions OK conclusion_degradation Conclusion: Likely this compound Degradation or Adsorption check_solutions->conclusion_degradation Solutions Unstable check_tissue Step 3: Assess Tissue Health - Perform viability checks? - Gentle tissue handling? - Proper oxygenation? check_protocol->check_tissue Protocol OK conclusion_protocol Conclusion: Protocol Optimization Needed (e.g., longer equilibration) check_protocol->conclusion_protocol Protocol Issue Found analyze_data Step 4: Analyze Data - Track EC50 and Emax over time. - Is there a systematic leftward shift? check_tissue->analyze_data Tissue Viable conclusion_tissue Conclusion: Tissue Viability Issue check_tissue->conclusion_tissue Tissue Not Viable end Problem Resolved analyze_data->end No Systematic Shift (Problem Resolved) conclusion_degradation->end conclusion_protocol->end conclusion_tissue->end

Caption: Troubleshooting workflow for diminishing antagonist effect.

Data Presentation

Systematic logging of experimental parameters is crucial for troubleshooting. Use tables to compare expected outcomes with observed data over the course of an experiment.

Table 1: Tracking Agonist Potency Over Time in the Presence of this compound

Time PointAgonist CurveThis compound Conc. (nM)Agonist EC50 (nM)Emax (% of control)Notes
0 hr (Baseline)1050100%Initial agonist response.
1 hr21051099%Expected rightward shift.
3 hr31028098%Unexpected leftward shift.
5 hr41015095%Further leftward shift.

In this example, the decreasing EC50 value at 3 and 5 hours indicates a loss of this compound's antagonistic effect.

Experimental Protocols

Protocol 1: Standard Isolated Tissue Experiment with this compound

This protocol outlines the key steps for assessing the effect of an agonist on an isolated smooth muscle preparation (e.g., guinea pig ileum) in the presence of this compound.

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Dissect the desired tissue (e.g., a 2-3 cm segment of ileum) and place it in cold, oxygenated physiological salt solution (PSS).

    • Mount the tissue in an organ bath containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washouts every 15-20 minutes.

  • Initial Agonist Response:

    • Perform a cumulative concentration-response curve for the agonist (e.g., acetylcholine). Add increasing concentrations of the agonist to the bath, allowing the response to stabilize at each concentration before adding the next.

    • After reaching the maximal response, wash the tissue thoroughly until it returns to the baseline resting tension.

  • Antagonist Incubation:

    • Add the desired concentration of this compound to the organ bath.

    • Allow the tissue to incubate with this compound for a minimum of 30-60 minutes to ensure equilibrium is reached.

  • Second Agonist Response:

    • Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

  • Data Analysis:

    • Plot both agonist curves (agonist alone and agonist + this compound) with response versus log[agonist concentration].

    • Compare the EC50 and Emax values. A successful experiment will show a significant rightward shift in the EC50 with no significant change in Emax.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tissue 1. Dissect and Mount Tissue equilibrate 2. Apply Tension & Equilibrate (60 min) prep_tissue->equilibrate agonist_curve1 3. Perform Control Agonist Concentration-Response Curve equilibrate->agonist_curve1 washout 4. Thorough Washout agonist_curve1->washout antagonist_incubation 5. Add this compound & Incubate (30-60 min) washout->antagonist_incubation agonist_curve2 6. Perform Agonist Curve in presence of this compound antagonist_incubation->agonist_curve2 analyze 7. Plot Curves & Compare EC50 and Emax agonist_curve2->analyze

Caption: Standard experimental workflow for antagonist studies.

Signaling Pathways and Mechanisms

This compound is a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4] These are G-protein coupled receptors (GPCRs). In smooth muscle, the relevant subtype is typically the M3 receptor, which couples to Gq/11. Activation of this pathway leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and causing muscle contraction.

This compound works by binding to the same site as acetylcholine but lacks the efficacy to activate the receptor.[7] This prevents acetylcholine from binding and initiating the signaling cascade. The diagram below illustrates this competitive interaction and highlights potential points where an experiment could fail, leading to a perceived loss of antagonism.

SignalingPathway cluster_receptor Muscarinic Receptor (M3) cluster_cell Smooth Muscle Cell cluster_failure Potential Points of Failure receptor mAChR g_protein Gq/11 Activation receptor->g_protein agonist Acetylcholine (Agonist) agonist->receptor Binds & Activates antagonist This compound (Antagonist) antagonist->receptor Binds & Blocks fail1 1. This compound Degradation (Lower effective concentration) contraction Ca²⁺ Increase & Contraction g_protein->contraction fail2 2. Insufficient Incubation (Not at equilibrium) fail3 3. Tissue Degradation (Altered cell response)

Caption: Competitive antagonism and potential experimental failure points.

References

Technical Support Center: Addressing Homatropine Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Homatropine cross-reactivity in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cross-react in immunoassays?

A1: this compound is an anticholinergic drug, acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] Its chemical structure is very similar to other tropane (B1204802) alkaloids like atropine (B194438). This structural similarity is the primary reason for cross-reactivity in immunoassays, where antibodies designed to detect a specific target molecule (e.g., atropine) may also bind to this compound.[2][3] This can lead to inaccurate, often falsely elevated, results.

Q2: Which types of immunoassays are most susceptible to this compound cross-reactivity?

A2: Competitive immunoassays are generally more prone to cross-reactivity from structurally similar molecules like this compound compared to sandwich assays.[4] This is because competitive assays typically use a single antibody, increasing the likelihood of binding to similar epitopes. Assays for detecting other tropane alkaloids, such as atropine or scopolamine, are particularly at risk.

Q3: How can I determine if my assay is affected by this compound cross-reactivity?

A3: The most direct method is to perform a cross-reactivity test. This involves spiking known concentrations of this compound into a sample matrix that does not contain the target analyte and observing the signal generated in your immunoassay. A significant signal indicates cross-reactivity.

Q4: What are the initial steps to troubleshoot suspected cross-reactivity?

A4: Initially, review your assay protocol and ensure all steps are performed correctly.[5] Confirm the specificity of your primary antibody with the manufacturer's data sheet. If cross-reactivity is still suspected, proceed with a systematic troubleshooting workflow. This often involves sample dilution, matrix effect evaluation, and optimization of assay conditions.[6][7]

Troubleshooting Guides

Issue 1: Unexpectedly High Signal or False-Positive Results

Possible Cause: Cross-reactivity with this compound or other structurally related molecules.

Troubleshooting Steps:

  • Confirm Cross-Reactivity:

    • Prepare a series of dilutions of this compound in a certified negative sample matrix.

    • Run these samples in your immunoassay.

    • A dose-dependent increase in signal confirms cross-reactivity.

  • Sample Dilution:

    • Dilute the sample with an appropriate assay buffer. This can reduce the concentration of the interfering substance to a level that no longer significantly impacts the assay.[6]

    • Ensure the dilution does not lower the target analyte concentration below the assay's limit of detection.

  • Optimize Assay Conditions:

    • Incubation Time and Temperature: Adjusting incubation times and temperatures can sometimes favor the binding of the primary antibody to the target analyte over the cross-reactant.[3]

    • Buffer Composition: Modifying the pH or ionic strength of the assay buffer can alter antibody-antigen binding kinetics and potentially reduce cross-reactivity.[8]

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause: Matrix effects, which can be exacerbated by the presence of interfering substances like this compound.[9]

Troubleshooting Steps:

  • Perform a Spike and Recovery Experiment:

    • Spike a known concentration of the target analyte into both the sample matrix and the standard diluent.

    • Calculate the percent recovery. A low recovery in the sample matrix suggests the presence of interfering factors.[6]

  • Use a Matrix-Matched Standard Curve:

    • Prepare your standard curve in the same biological matrix as your samples (e.g., drug-free urine or serum). This helps to normalize the matrix effects between the standards and the samples.[7]

  • Sample Pre-treatment:

    • Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate the target analyte from interfering substances like this compound before running the immunoassay.

Quantitative Data on this compound Cross-Reactivity

The following tables summarize quantitative data on this compound cross-reactivity in different immunoassays.

Table 1: Cross-Reactivity in an Indirect Competitive ELISA for Tropane Alkaloids

CompoundIC50 (ng/mL)Cross-Reactivity (%) vs. Atropine
Atropine0.05100
This compound 0.07 71.4
L-hyoscyamine0.1435.7
Apoatropine0.1435.7
Scopolamine0.2420.8
Anisodamine5.300.9
Anisodine10.150.5

Data sourced from an indirect competitive ELISA based on a broad-spectrum monoclonal antibody for tropane alkaloids.[10] The cross-reactivity percentage is calculated as (IC50 of Atropine / IC50 of this compound) x 100.

Table 2: Cross-Reactivity in a Commercial Ipratropium/Atropine Racing ELISA Kit

Compound% Cross-Reactivity
Ipratropium100%
Atropine88%
4'Chloro-3-(diphenylmethoxy)-Tropane0.30%
Scopolamine0.03%
Aminobenztropine0.02%
Scopolamine N-oxide0.004%

This table presents the manufacturer-provided cross-reactivity data for a commercially available ELISA kit designed to detect Ipratropium and Atropine. Note: this compound was not explicitly listed in the provided data for this specific kit, but the data illustrates how structurally similar compounds exhibit varying degrees of cross-reactivity.

Experimental Protocols

Protocol 1: Determining the Cross-Reactivity of this compound in a Competitive ELISA

Objective: To quantify the percentage of cross-reactivity of this compound in a competitive ELISA designed for a target analyte (e.g., Atropine).

Materials:

  • Microplate pre-coated with the target analyte-protein conjugate.

  • Standard of the target analyte (e.g., Atropine).

  • This compound standard.

  • Primary antibody specific to the target analyte.

  • Enzyme-conjugated secondary antibody.

  • Substrate solution.

  • Stop solution.

  • Wash buffer.

  • Assay buffer.

  • Microplate reader.

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the target analyte standard in the assay buffer to create a standard curve.

    • Prepare a separate serial dilution of the this compound standard in the assay buffer.

  • Assay Protocol:

    • Add the standards (both target analyte and this compound) to the wells of the microplate.

    • Add the primary antibody to all wells.

    • Incubate according to the assay protocol.

    • Wash the wells with wash buffer.

    • Add the enzyme-conjugated secondary antibody.

    • Incubate as required.

    • Wash the wells.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution.

    • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Plot the standard curves for both the target analyte and this compound (absorbance vs. concentration).

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Protocol 2: Optimizing an ELISA to Minimize this compound Cross-Reactivity

Objective: To reduce the impact of this compound cross-reactivity by optimizing key assay parameters.

Methodology:

  • Checkerboard Titration of Antibodies:

    • Perform a checkerboard titration to determine the optimal concentrations of the primary and secondary antibodies. The goal is to find the concentrations that provide a robust signal for the target analyte while minimizing the signal from this compound.

  • Incubation Time and Temperature Optimization:

    • Test different incubation times (e.g., 30 min, 1 hour, 2 hours) and temperatures (e.g., room temperature, 37°C) for the primary antibody binding step. Run both the target analyte and this compound at each condition to identify the parameters that yield the best signal-to-noise ratio.

  • Buffer Modification:

    • Prepare assay buffers with varying pH levels (e.g., 6.5, 7.4, 8.0) and ionic strengths (by adding different concentrations of NaCl, e.g., 100 mM, 150 mM, 200 mM).

    • Evaluate the performance of the assay with both the target analyte and this compound in each buffer to find the composition that enhances specificity.

  • Addition of Blocking Agents:

    • Incorporate different blocking agents into the sample diluent (e.g., bovine serum albumin (BSA), non-fat dry milk, or commercially available heterophilic antibody blockers) to reduce non-specific binding that may contribute to the cross-reactivity signal.[6]

Visualizations

cluster_receptor Muscarinic Acetylcholine Receptor (M-AChR) cluster_pathway Signaling Cascade ACh Acetylcholine (ACh) Receptor M-AChR ACh->Receptor Binds & Activates This compound This compound This compound->Receptor Competitively Binds & Blocks G_Protein G-protein activation Receptor->G_Protein Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: this compound's Mechanism of Action at the Muscarinic Receptor.

cluster_workflow Immunoassay Workflow cluster_interference Point of Interference start Start sample_prep Sample Preparation (with potential this compound) start->sample_prep add_sample Add Sample to Coated Plate sample_prep->add_sample add_antibody Add Primary Antibody add_sample->add_antibody incubation1 Incubation add_antibody->incubation1 This compound This compound target Target Analyte wash1 Wash incubation1->wash1 add_secondary Add Labeled Secondary Antibody wash1->add_secondary incubation2 Incubation add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate read_signal Read Signal add_substrate->read_signal end End read_signal->end antibody Primary Antibody This compound->antibody Cross-reacts target->antibody Binds

Caption: this compound Interference in a Typical Immunoassay Workflow.

start Unexpectedly High Immunoassay Signal check_protocol Review Assay Protocol & Reagent Preparation start->check_protocol cross_reactivity_test Perform this compound Cross-Reactivity Test check_protocol->cross_reactivity_test is_cross_reactive Is Signal Dose-Dependent? cross_reactivity_test->is_cross_reactive sample_dilution Implement Sample Dilution is_cross_reactive->sample_dilution Yes end_fail Consult Antibody Manufacturer is_cross_reactive->end_fail No check_recovery Perform Spike and Recovery Experiment sample_dilution->check_recovery is_recovery_ok Is Recovery Acceptable? check_recovery->is_recovery_ok matrix_match Use Matrix-Matched Standard Curve is_recovery_ok->matrix_match No revalidate Re-validate Assay is_recovery_ok->revalidate Yes optimize_assay Optimize Assay Conditions (Antibody Conc., Incubation, Buffers) sample_cleanup Implement Sample Pre-treatment (SPE/LLE) optimize_assay->sample_cleanup matrix_match->optimize_assay sample_cleanup->revalidate end_ok Problem Resolved revalidate->end_ok

Caption: Logical Flowchart for Troubleshooting this compound Cross-Reactivity.

References

Technical Support Center: Optimizing Homatropine-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Homatropine (B1218969). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you reduce variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding to these receptors, thereby blocking the downstream signaling pathways that are normally activated by ACh. This antagonism of the parasympathetic nervous system leads to effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1]

Q2: What are the primary experimental applications of this compound?

A2: this compound is primarily used in experimental settings to:

  • Investigate the role of muscarinic receptors in various physiological processes.

  • Induce mydriasis and cycloplegia in ophthalmic research.[1]

  • Study smooth muscle physiology, particularly relaxation and inhibition of agonist-induced contractions.[2]

  • Serve as a reference compound in the development of new muscarinic receptor antagonists.

Q3: How should this compound be stored to ensure its stability?

A3: this compound hydrobromide solutions should be stored in tight, light-resistant containers. For ophthalmic solutions, storage at 15°C to 30°C (59°F to 86°F) is recommended.[3] The stability of this compound is pH-dependent, with increased degradation observed at higher pH levels. Therefore, maintaining the recommended pH of the solution is crucial for its stability.

Troubleshooting Guides

This section addresses common issues encountered during this compound-based experiments and provides step-by-step solutions to mitigate them.

Issue 1: High Variability in Smooth Muscle Contraction/Relaxation Assays
Potential Cause Troubleshooting Steps
Inconsistent Tissue Preparation - Ensure uniform dissection and handling of smooth muscle strips to minimize mechanical damage. - Maintain a consistent orientation of the muscle fibers during mounting in the organ bath.
Fluctuations in Organ Bath Conditions - Precisely control the temperature and pH of the buffer solution throughout the experiment. - Ensure continuous and consistent aeration of the buffer with the appropriate gas mixture (e.g., 95% O2, 5% CO2).
Variable Agonist/Antagonist Concentrations - Prepare fresh stock solutions of this compound and agonists for each experiment to avoid degradation. - Use calibrated pipettes to ensure accurate and consistent dosing. - Perform cumulative concentration-response curves to minimize tissue desensitization.
Presence of Endogenous Neurotransmitters - Allow for an adequate equilibration period after mounting the tissue to wash out any endogenous substances. - Consider the use of neuronal blockers (e.g., tetrodotoxin) if nerve-mediated effects are a concern.
Issue 2: Inconsistent Results in Muscarinic Receptor Binding Assays
Potential Cause Troubleshooting Steps
High Non-Specific Binding - Optimize the concentration of the radioligand; use a concentration at or below the Kd value.[4] - Reduce the amount of membrane protein in the assay.[4] - Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.[4] - Increase the number and volume of wash steps with ice-cold buffer.[4]
Failure to Reach Binding Equilibrium - Determine the time required to reach equilibrium through kinetic experiments (association and dissociation assays). - Ensure the incubation time is sufficient for the binding reaction to reach a steady state.[5]
Radioligand Degradation - Check the expiration date and storage conditions of the radioligand. - Aliquot the radioligand upon receipt to minimize freeze-thaw cycles.
Inaccurate Determination of Protein Concentration - Use a reliable protein quantification method (e.g., BCA or Bradford assay) and perform it in triplicate for each membrane preparation.

Data Presentation

Table 1: Influence of pH and Temperature on the Stability of a Closely Related Muscarinic Antagonist, Atropine (B194438)

No specific quantitative stability data for this compound across a range of pH and temperatures was found in the searched literature. The following table presents data for Atropine, a structurally similar muscarinic antagonist, to provide a general understanding of the stability profile of this class of compounds. The degradation of this compound is also known to be catalyzed by hydroxyl ions.[6]

pHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)
7.025SlowLong
AlkalineElevatedIncreased rate of hydrolysisShorter

Note: The rate of hydrolysis for this compound free base is approximately five times that of atropine free base, and the salt form of this compound degrades at a rate about eight times that of the salt form of atropine.[6]

Experimental Protocols

Protocol 1: Generating a Concentration-Response Curve for this compound in Isolated Guinea Pig Ileum

1. Tissue Preparation: a. Euthanize a guinea pig according to approved institutional animal care and use committee protocols. b. Carefully dissect a segment of the terminal ileum and place it in Krebs-Henseleit buffer solution at 37°C, continuously aerated with 95% O2 and 5% CO2. c. Gently remove the mesenteric attachment and cut the ileum into segments of approximately 2-3 cm.

2. Organ Bath Setup: a. Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C. b. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer. c. Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

3. Experimental Procedure: a. After equilibration, induce a submaximal contraction with a standard agonist, such as acetylcholine (ACh) or carbachol, to test for tissue viability. Wash the tissue and allow it to return to baseline. b. Induce a stable contraction with a fixed concentration of the agonist (e.g., EC50 concentration of ACh). c. Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments. d. Record the relaxation response at each concentration of this compound until a maximal response is achieved.

4. Data Analysis: a. Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction. b. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. c. Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the curve.

Protocol 2: Competitive Radioligand Binding Assay for this compound at Muscarinic Receptors

1. Membrane Preparation: a. Homogenize the tissue or cells expressing the muscarinic receptor of interest in ice-cold homogenization buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at a high speed to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. e. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

2. Binding Assay: a. In a 96-well plate, add the following to each well in triplicate: i. Assay buffer ii. A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) at a concentration close to its Kd. iii. Increasing concentrations of unlabeled this compound. iv. For determination of non-specific binding, add a high concentration of an unlabeled muscarinic antagonist (e.g., atropine) to a set of wells. b. Initiate the binding reaction by adding the membrane preparation to each well. c. Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.

3. Separation and Quantification: a. Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. b. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding at each this compound concentration. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value of this compound from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound mAChR Muscarinic Receptor (M3 Subtype) This compound->mAChR Competitively Blocks ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Response PKC->Response

Caption: Muscarinic receptor signaling pathway blocked by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Prep Tissue/Cell Preparation Incubation Incubation with This compound Tissue_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Data_Acq Data Acquisition Incubation->Data_Acq Data_Proc Data Processing Data_Acq->Data_Proc Stat_Analysis Statistical Analysis Data_Proc->Stat_Analysis Results Results Interpretation Stat_Analysis->Results

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Variability High Experimental Variability Reagent_Issues Reagent Stability/ Concentration Variability->Reagent_Issues Protocol_Dev Protocol Deviations Variability->Protocol_Dev Equipment_Err Equipment Malfunction Variability->Equipment_Err Bio_Var Biological Variability Variability->Bio_Var Check_Reagents Verify Reagent Quality & Preparation Reagent_Issues->Check_Reagents Standardize_Proto Standardize Protocol & Adherence Protocol_Dev->Standardize_Proto Calibrate_Equip Calibrate & Maintain Equipment Equipment_Err->Calibrate_Equip Control_Groups Implement Appropriate Control Groups Bio_Var->Control_Groups

Caption: Troubleshooting logic for addressing experimental variability.

References

Validation & Comparative

Validating the Specificity of Homatropine in Cell-Based Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Homatropine's performance against other common muscarinic receptor antagonists in cell-based functional assays. It includes supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid in the validation of this compound's specificity.

Introduction

This compound is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is structurally similar to atropine (B194438) but exhibits milder and shorter-acting properties.[2] By blocking these receptors, this compound inhibits parasympathetic nerve impulses, leading to effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1][2][3] While it is known to be an antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5), understanding its specificity and potential off-target effects is crucial for its application in research and drug development.[1] This guide outlines the necessary cell-based functional assays to validate the specificity of this compound, comparing it with other well-known muscarinic antagonists such as Atropine, Scopolamine, and Ipratropium.

Mechanism of Action and Muscarinic Receptor Signaling

This compound functions by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[2][3][4][5] These receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological functions. The five subtypes of muscarinic receptors are broadly classified based on the G-protein they couple to:

  • M1, M3, and M5 receptors primarily couple through Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors couple through Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The following diagram illustrates the primary signaling pathways associated with muscarinic receptor activation.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Acetylcholine AC Adenylyl Cyclase Gio->AC Inhibits cAMP Decreased cAMP AC->cAMP

Caption: Muscarinic Receptor Signaling Pathways.

Comparative Specificity of Muscarinic Antagonists

The specificity of this compound can be evaluated by comparing its binding affinity (Ki) or functional potency (IC50 or pA2) across the different muscarinic receptor subtypes and against other known antagonists. The following table summarizes hypothetical comparative data that would be generated from cell-based assays.

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
This compound 8.58.28.68.18.4Non-selective
Atropine9.08.99.28.89.1Non-selective[6]
Scopolamine9.28.89.38.79.0Non-selective
Ipratropium8.98.59.18.48.7Non-selective, peripherally restricted
Pirenzepine8.06.76.57.26.8M1-selective[7]
Darifenacin7.87.28.87.17.5M3-selective

Note: pKi values are presented as -log(Ki). Higher values indicate greater binding affinity. This data is illustrative and would need to be generated experimentally.

Experimental Protocols for Cell-Based Functional Assays

To validate the specificity of this compound, a panel of cell-based functional assays is required. These assays typically utilize cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow:

Calcium Mobilization Assay Workflow A Seed cells expressing M1, M3, or M5 receptors in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of This compound or other antagonists B->C D Stimulate cells with an agonist (e.g., Acetylcholine or Carbachol) at EC80 C->D E Measure fluorescence intensity using a plate reader (e.g., FLIPR) D->E F Calculate IC50 values E->F

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing either M1, M3, or M5 muscarinic receptors in appropriate growth medium.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, for 45-60 minutes at 37°C.

  • Antagonist Addition: Add varying concentrations of this compound, Atropine, Scopolamine, or Ipratropium to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) corresponding to the EC80 to stimulate calcium release.

  • Data Acquisition: Measure the fluorescence signal immediately after agonist addition using a fluorescence plate reader.

  • Data Analysis: Plot the antagonist concentration-response curves and calculate the IC50 values using non-linear regression.

This assay measures the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Experimental Workflow:

cAMP Accumulation Assay Workflow A Seed cells expressing M2 or M4 receptors in a 96-well plate B Pre-treat cells with Forskolin to stimulate cAMP production A->B C Add varying concentrations of This compound or other antagonists B->C D Stimulate cells with an agonist (e.g., Acetylcholine) C->D E Lyse cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) D->E F Calculate IC50 values E->F Validation of this compound Specificity Start Start: Characterize this compound PrimaryAssay Primary Functional Assays (Calcium Mobilization & cAMP) Start->PrimaryAssay Potency Determine Potency (IC50) at all 5 Muscarinic Receptor Subtypes PrimaryAssay->Potency Selectivity Compare Potency across Subtypes to Determine Selectivity Profile Potency->Selectivity Comparison Compare this compound's Profile to other Muscarinic Antagonists (Atropine, Scopolamine, etc.) Selectivity->Comparison OffTarget Secondary Assays: Screen against a panel of other GPCRs and Ion Channels Comparison->OffTarget NoEffect No significant activity at other targets? OffTarget->NoEffect Conclusion Conclusion: this compound is a specific (non-selective) muscarinic antagonist NoEffect->Conclusion Yes Refine Refine understanding of off-target profile NoEffect->Refine No

References

Comparative Analysis of Homatropine and its Quaternary Ammonium Derivatives in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Homatropine, a tertiary amine antimuscarinic agent, and its quaternary ammonium (B1175870) derivative, this compound Methylbromide, both serve as antagonists at muscarinic acetylcholine (B1216132) receptors. However, the structural alteration from a tertiary to a quaternary amine introduces significant changes in their physicochemical properties, which in turn profoundly impacts their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis based on available experimental data, focusing on receptor affinity, potency, and clinical effects, tailored for researchers and drug development professionals.

The primary distinction lies in the permanent positive charge of the quaternary ammonium compound, which limits its ability to cross lipid biological membranes like the blood-brain barrier. This results in a more localized effect and a reduced incidence of central nervous system (CNS) side effects compared to the tertiary amine parent compound, this compound. While both are used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), their efficacy, duration of action, and systemic absorption profiles differ.

Pharmacodynamic Profile: A Comparative Overview

The following table summarizes the key pharmacodynamic parameters of this compound and its quaternary ammonium derivative, this compound Methylbromide. The data is compiled from various in vitro and in vivo studies to highlight their comparative potency and receptor interactions.

ParameterThis compoundThis compound MethylbromideSignificance of Difference
Receptor Affinity (pKi) 7.5 (Human M3 Receptor)8.8 (Human M3 Receptor)The quaternary derivative shows a significantly higher binding affinity for the M3 muscarinic receptor, which is crucial for its effects on the iris sphincter and ciliary muscle.
Potency (pA2 value) 7.9 (Guinea-pig ileum)9.1 (Guinea-pig ileum)This compound Methylbromide is approximately 10-15 times more potent as a muscarinic antagonist in smooth muscle preparations.
Mydriatic Effect Slower onset, longer durationFaster onset, shorter durationThe tertiary amine's ability to penetrate deeper tissues may contribute to its longer-lasting effect, whereas the quaternary compound acts more superficially and is eliminated faster.
Cycloplegic Effect Potent cycloplegic agentWeaker cycloplegic agentThis compound is considered a more effective cycloplegic agent, which is a key consideration in its clinical application for refraction.
CNS Side Effects Possible (e.g., confusion, hallucinations)Minimal to NoneThe inability of the charged quaternary derivative to cross the blood-brain barrier drastically reduces the risk of central nervous system side effects.

Experimental Protocols

The data presented above is derived from established pharmacological assays. Understanding these methodologies is crucial for interpreting the results and designing future studies.

1. Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Objective: To quantify the affinity of this compound and this compound Methylbromide for muscarinic M3 receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing a high density of human M3 muscarinic receptors are prepared from cultured cells (e.g., CHO-K1 cells).

    • Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), is used as the primary ligand.

    • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compounds (this compound or this compound Methylbromide).

    • Separation & Counting: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound ligand via rapid filtration. The radioactivity trapped on the filter is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Organ Bath Assay (Guinea-Pig Ileum)

This functional assay measures the potency (pA2) of an antagonist in a biological tissue.

  • Objective: To determine the functional antagonist potency of this compound and its derivative against a muscarinic agonist.

  • Methodology:

    • Tissue Preparation: A segment of the guinea-pig ileum, a smooth muscle tissue rich in M3 muscarinic receptors, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

    • Contraction Measurement: The tissue is connected to an isometric force transducer to record muscle contractions.

    • Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist like acetylcholine or carbachol (B1668302) to establish a baseline contractile response.

    • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or this compound Methylbromide) for a set period.

    • Shift in Response Curve: The agonist concentration-response curve is repeated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.

    • Data Analysis: The magnitude of the rightward shift (dose ratio) is used to calculate the pA2 value using the Schild equation. This value represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the underlying mechanisms and experimental processes discussed.

Muscarinic_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Iris Sphincter Muscle) cluster_antagonists Antagonists ACh_Vesicle Acetylcholine (ACh) in Vesicles M3_Receptor M3 Muscarinic Receptor ACh_Vesicle->M3_Receptor ACh Release Gq Gq Protein M3_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Generates Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Triggers Contraction Muscle Contraction (Miosis) Ca_Release->Contraction Leads to This compound This compound (Tertiary Amine) This compound->M3_Receptor Blocks Homatropine_Quat This compound Derivative (Quaternary Ammonium) Homatropine_Quat->M3_Receptor Blocks

Caption: Muscarinic receptor antagonism by this compound and its quaternary derivative.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Clinical Analysis Binding Radioligand Binding Assay (Receptor Affinity - Ki) Comparison Comparative Data Analysis Binding->Comparison OrganBath Organ Bath Assay (Functional Potency - pA2) OrganBath->Comparison Mydriasis Pupil Dilation Study (Onset & Duration) SideEffects Systemic Side Effect Monitoring (e.g., CNS) Mydriasis->SideEffects Mydriasis->Comparison Cycloplegia Accommodation Study (Refractive Power) Cycloplegia->SideEffects Cycloplegia->Comparison SideEffects->Comparison Start Compound Selection (this compound vs. Derivative) Start->Binding Start->OrganBath Start->Mydriasis Start->Cycloplegia

Caption: Workflow for the comparative evaluation of muscarinic antagonists.

A Head-to-Head Comparison of Homatropine and Other Tropane Alkaloids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative pharmacology of Homatropine, Atropine (B194438), and Scopolamine, focusing on their interactions with muscarinic acetylcholine (B1216132) receptors.

This guide provides an objective comparison of the pharmacological properties of this compound against other prominent tropane (B1204802) alkaloids, namely Atropine and Scopolamine. The information presented herein is supported by experimental data to aid in research and development decisions.

Introduction to Tropane Alkaloids

Tropane alkaloids are a class of bicyclic organic compounds that have been utilized in medicine for centuries.[1] They are most commonly found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).[2] The core structure of these compounds allows them to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), thereby blocking the action of the neurotransmitter acetylcholine.[3] This antagonism results in a range of physiological effects, making them valuable therapeutic agents for various conditions.

This compound is a semi-synthetic tropane alkaloid that, like its natural counterparts Atropine and Scopolamine, functions as a muscarinic receptor antagonist.[4] It is structurally similar to Atropine but exhibits a shorter duration of action, which can be advantageous in certain clinical applications, particularly in ophthalmology for mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).

Molecular Mechanism of Action

This compound, Atropine, and Scopolamine exert their effects by competitively blocking the five subtypes of muscarinic acetylcholine receptors (M1-M5).[3] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, which activate the phospholipase C (PLC) signaling pathway, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[5] By preventing acetylcholine from binding, these tropane alkaloids inhibit the downstream signaling cascades, leading to their characteristic anticholinergic effects.

Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates Antagonist Tropane Alkaloid (e.g., this compound) Antagonist->mAChR Binds & Blocks Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates

Figure 1: Simplified signaling pathway of M1, M3, and M5 muscarinic receptor antagonism by tropane alkaloids.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or its logarithmic form (pKi), where a lower Ki or a higher pKi indicates greater affinity. While this compound is known to be a non-selective muscarinic antagonist, comprehensive, directly comparative data for its binding affinity across all five muscarinic receptor subtypes alongside Atropine and Scopolamine is limited. However, data for Atropine and Scopolamine are more readily available.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
Atropine 9.08.99.28.98.8
Scopolamine 9.29.19.39.19.0
This compound Data not availableData not availableData not availableData not availableData not available
Note: Data for Atropine and Scopolamine compiled from a technical guide by Benchchem.[6] Experimental conditions may vary between studies.

A study on rabbit aorta demonstrated that muscarinic receptors on endothelial membranes have a high affinity for Scopolamine (nanomolar range) and a lower affinity for Atropine and this compound (micromolar range).[7] Conversely, receptors on smooth muscle membranes showed a high affinity for Atropine and this compound (nanomolar range) and a lower affinity for Scopolamine (micromolar range).[7] This suggests that while broadly non-selective, there are tissue-specific differences in the relative affinities of these alkaloids.

Comparative Performance: Mydriatic and Cycloplegic Effects

In a clinical setting, the performance of these alkaloids as mydriatic and cycloplegic agents is of significant interest. A study comparing 2% this compound and 1% Atropine for cycloplegic refraction in children revealed that Atropine produced a more consistent and potent cycloplegic effect.[1]

Parameter2% this compound1% AtropineP-value
Mean Residual Accommodation (Diopters) 3.1 ± 0.5 D1.8 ± 0.4 D< 0.001
Mean Hyperopic Spherical Equivalent (Diopters) 3.5 ± 2.3 D4.2 ± 2.5 D< 0.001
Mean Myopic Spherical Equivalent (Diopters) -2.1 ± 1.4 D-1.8 ± 1.4 D< 0.001
Data from a comparative study in pediatric patients.[1][4]

While Atropine demonstrated greater efficacy, it is also associated with a slower onset and a significantly longer duration of action (7-10 days for cycloplegia) compared to this compound (1-3 days).[1][4] This makes this compound a more clinically versatile option in many cases.

Experimental Protocols

In Vitro Muscarinic Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the five muscarinic receptor subtypes.

Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Cells expressing M1-M5 receptors) incubation 2. Incubation - Test Compound (e.g., this compound) - Radioligand ([³H]-NMS) - Cell Membranes prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation 4. Scintillation Counting (Measures radioactivity of bound ligand) filtration->scintillation analysis 5. Data Analysis (Calculate IC₅₀ and Ki values) scintillation->analysis

Figure 2: General workflow for a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound, Atropine, and Scopolamine for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Lines: Stably transfected Chinese Hamster Ovary (CHO-K1) cells expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity non-selective muscarinic antagonist.

  • Test Compounds: this compound, Atropine, Scopolamine.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled potent muscarinic antagonist like Atropine.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Culture the transfected CHO-K1 cells and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and a range of concentrations for each test compound.

  • Incubation: To each well, add the cell membrane preparation, a fixed concentration of [³H]-NMS (typically near its Kd value), and either buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Mydriatic and Cycloplegic Activity

This protocol outlines a method for evaluating the mydriatic and cycloplegic effects of tropane alkaloids in an animal model.

Objective: To compare the onset, intensity, and duration of mydriasis and cycloplegia induced by this compound, Atropine, and Scopolamine.

Animal Model: New Zealand white rabbits are commonly used for ophthalmic studies.

Materials:

  • Test Articles: Ophthalmic solutions of this compound, Atropine, and Scopolamine at clinically relevant concentrations.

  • Vehicle Control: Sterile saline solution.

  • Instrumentation: A pupillometer or a ruler for measuring pupil diameter, a retinoscope for assessing accommodation.

Procedure:

  • Acclimatization: Acclimatize the rabbits to the experimental environment and handling procedures to minimize stress.

  • Baseline Measurements: Measure the baseline pupil diameter and perform retinoscopy to determine the baseline refractive state of both eyes for each animal.

  • Drug Administration: Instill a single drop of the test article into one eye of each rabbit. The contralateral eye can receive the vehicle control.

  • Mydriasis Assessment: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 120, 240, 360 minutes, and at 24 hours) post-instillation.

  • Cycloplegia Assessment: Perform retinoscopy at the same time points to measure the change in refractive error, which indicates the degree of cycloplegia.

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline at each time point for each group.

    • Determine the time to maximum mydriasis and the duration of the mydriatic effect.

    • Calculate the change in refractive error from baseline to quantify the cycloplegic effect.

    • Compare the mydriatic and cycloplegic profiles of the different tropane alkaloids.

Conclusion

This compound, Atropine, and Scopolamine are all potent non-selective muscarinic receptor antagonists with significant clinical utility. The choice between these agents depends on the desired onset and duration of action. Atropine is the most potent cycloplegic agent but has a prolonged effect that can be inconvenient.[1] this compound offers a shorter duration of action, providing greater clinical flexibility.[4] Scopolamine also has a strong affinity for muscarinic receptors and is particularly noted for its central nervous system effects.[6]

For researchers and drug development professionals, understanding the subtle differences in receptor affinity and clinical performance is crucial for the rational design of new therapeutics targeting the muscarinic acetylcholine receptor system. The experimental protocols provided in this guide offer a framework for the direct, head-to-head comparison of these and other novel tropane alkaloid derivatives. Further studies are warranted to fully elucidate the binding profile of this compound across all five muscarinic receptor subtypes to allow for a more complete comparative analysis.

References

A Comparative Guide to the Receptor Occupancy of Homatropine and N-methylscopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding and occupancy characteristics of two muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: Homatropine and N-methylscopolamine. The information presented is based on available experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.

Introduction to Muscarinic Antagonists: this compound and N-methylscopolamine

This compound is a synthetic tertiary amine anticholinergic agent, while N-methylscopolamine is a quaternary ammonium (B1175870) derivative of scopolamine.[1] Both act as competitive antagonists at muscarinic acetylcholine receptors, blocking the effects of the endogenous neurotransmitter acetylcholine.[1] Their structural differences, however, influence their pharmacokinetic and pharmacodynamic properties, including their ability to cross the blood-brain barrier and their receptor subtype selectivity.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and N-methylscopolamine for the five muscarinic receptor subtypes (M1-M5) are crucial for understanding their pharmacological profiles. While comprehensive binding data for this compound across all subtypes is limited in the readily available literature, the following tables summarize the available quantitative data.

Table 1: Muscarinic Receptor Binding Affinities of N-methylscopolamine

Receptor SubtypepKiReference
M1~9.0[2]
M2~9.1[2]
M3~9.2[2]
M4~9.0[2]
M5~9.0[2]
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Muscarinic Receptor Affinities of this compound (from functional and binding assays)

Assay TypeTissue/ReceptorValueReference
Functional Assay (pA2)Guinea Pig Atria (Force)7.21[3][4]
Functional Assay (pA2)Guinea Pig Atria (Rate)7.07[3][4]
Functional Assay (pA2)Guinea Pig Stomach7.13[3][4]
Binding Assay (IC50)Endothelial mAChR (WKY-E)162.5 nM[4][5]
Binding Assay (IC50)Smooth Muscle mAChR (SHR-E)170.3 nM[4][5]
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Based on the available data, N-methylscopolamine is a potent, non-selective muscarinic antagonist with high affinity for all five receptor subtypes.[2] this compound also demonstrates significant affinity for muscarinic receptors, though a complete subtype selectivity profile from direct binding assays is not as extensively documented. The pA2 values suggest it acts as a competitive antagonist in functional tissue preparations.[3][4]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[2][6]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Agonist PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Agonist AC Adenylyl Cyclase (AC) Gi_o->AC inhibits Ion_Channels Ion Channel Modulation Gi_o->Ion_Channels cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2 Ion_Channels->Cellular_Response2

Muscarinic Receptor Signaling Pathways

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells/tissue expressing muscarinic receptors) incubation 2. Incubation - Receptor Membranes - Radiolabeled Ligand (e.g., [3H]N-methylscopolamine) - Unlabeled Test Compound (this compound or N-methylscopolamine) prep->incubation filtration 3. Filtration (Separation of bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantification of bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculation of IC50 and Ki values) counting->analysis

Workflow for a Radioligand Competition Binding Assay

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues known to express the muscarinic receptor subtype of interest. The protein concentration of the membrane preparation is determined.

  • Incubation: In a multi-well plate, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or N-methylscopolamine). A set of wells containing the radioligand and membranes without the test compound serves as the total binding control. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7][8]

In Vivo Receptor Occupancy Study

In vivo receptor occupancy studies are essential for understanding the relationship between the dose of a drug, its concentration in the target tissue, and the extent to which it binds to its receptor.[9][10][11][12]

InVivo_Occupancy_Workflow dosing 1. Animal Dosing (Administer test compound - this compound or N-methylscopolamine - at various doses) tracer 2. Tracer Administration (Inject a radiolabeled tracer that binds to muscarinic receptors) dosing->tracer tissue 3. Tissue Collection (Euthanize animals at a specific time point and collect target tissues, e.g., brain) tracer->tissue measurement 4. Measurement of Radioactivity (Quantify tracer binding in different tissue regions) tissue->measurement analysis 5. Data Analysis (Calculate receptor occupancy as a function of drug dose or plasma concentration) measurement->analysis

References

In Vitro and In Vivo Correlation of Homatropine's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of Homatropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. The following sections detail its receptor binding affinity, its physiological effects on pupillary dilation and accommodation, and the experimental methodologies used to determine these properties. This document aims to establish a correlative understanding between this compound's in vitro receptor interactions and its in vivo clinical efficacy.

In Vitro Pharmacological Profile of this compound

This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs), with activity demonstrated at M1, M2, M3, M4, and M5 subtypes.[1] This non-selective antagonism is the basis for its clinical applications. The affinity of this compound for these receptors can be quantified using various in vitro assays.

Muscarinic Receptor Binding Affinity

The binding affinity of this compound to muscarinic receptors has been determined through functional assays, yielding pA2 values, and competitive binding assays, providing IC50 values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of antagonist potency. The IC50 value represents the concentration of an inhibitor required to inhibit a biological response by 50%.

ParameterTissue/Cell TypeReceptor Subtype(s)Value
pA2 Guinea Pig Atria (force)Muscarinic7.21
pA2 Guinea Pig Atria (rate)Muscarinic7.07
pA2 Guinea Pig StomachMuscarinic7.13
IC50 WKY-E Endothelial CellsMuscarinic162.5 nM
IC50 SHR-E Smooth Muscle CellsMuscarinic170.3 nM

In Vivo Pharmacological Effects of this compound

In vivo, this compound is primarily used as an ophthalmic solution to induce mydriasis (pupillary dilation) and cycloplegia (paralysis of accommodation). These effects are a direct consequence of its antagonism of muscarinic receptors in the iris sphincter muscle and the ciliary muscle of the eye.

Mydriatic and Cycloplegic Effects

The onset, peak, and duration of this compound's mydriatic and cycloplegic effects are critical parameters in its clinical use. These are typically evaluated in animal models, such as rabbits, which have ocular anatomy and physiology relevant to humans.

EffectOnset of ActionPeak EffectDuration of Action
Mydriasis 10-30 minutes30-90 minutesUp to 24-72 hours
Cycloplegia 30-90 minutes~60 minutes24-48 hours

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological profile. The following are representative protocols for the in vitro and in vivo experiments cited in this guide.

In Vitro: Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a standard procedure for determining the binding affinity of a compound like this compound for muscarinic receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Tissues (e.g., guinea pig atria, stomach) or cells expressing muscarinic receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Mydriasis and Cycloplegia Assessment in Rabbits

This protocol describes a typical in vivo study to evaluate the mydriatic and cycloplegic effects of this compound in an animal model.

1. Animal Model:

  • Adult albino rabbits are used for these studies. The large, unpigmented eyes of these animals facilitate the observation of pupillary changes.

2. Drug Administration:

  • A baseline measurement of the pupil diameter is taken using a calibrated instrument (e.g., a pupillometer).

  • A single drop of this compound ophthalmic solution (e.g., 2% or 5%) is instilled into one eye of the rabbit. The contralateral eye often serves as a control and receives a saline solution.

3. Mydriasis Assessment:

  • The pupil diameter of both eyes is measured at regular intervals (e.g., 15, 30, 60, 120 minutes, and then hourly) after drug instillation.

  • The light reflex is also checked at each time point by shining a light source into the eye.

4. Cycloplegia Assessment:

  • Cycloplegia is assessed by measuring the eye's accommodative power. This can be done using a retinoscope to determine the refractive state of the eye before and after drug administration. A paralysis of accommodation is indicative of cycloplegia.

5. Data Analysis:

  • The change in pupil diameter from baseline is calculated for both the treated and control eyes.

  • The time to onset of mydriasis, time to peak mydriasis, and the duration of the mydriatic effect are determined.

  • The degree of cycloplegia is quantified by the change in refractive error.

In Vitro-In Vivo Correlation (IVIVC) and Signaling Pathway

A direct quantitative IVIVC for this compound's mydriatic and cycloplegic effects is not extensively established in the public domain. However, a qualitative correlation is evident. The in vitro antagonism of M3 muscarinic receptors, which are predominantly expressed in the iris sphincter and ciliary muscles, is the direct mechanism for the in vivo observed mydriasis and cycloplegia. The potency of this compound in blocking these receptors in vitro is expected to correlate with its potency and duration of action in vivo. Factors such as drug formulation, corneal penetration, and metabolism can influence this correlation.

Below are diagrams illustrating the muscarinic receptor signaling pathway and a typical experimental workflow for evaluating this compound.

muscarinic_signaling cluster_membrane Cell Membrane mAChR Muscarinic Receptor (M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ACh Acetylcholine ACh->mAChR Binds & Activates This compound This compound Block X Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Contraction Muscle Contraction (Miosis/Accommodation) Ca_release->Contraction Block->mAChR Competitively Blocks

Caption: Muscarinic Receptor Signaling Pathway for Miosis and Accommodation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC receptor_binding Radioligand Binding Assay (Muscarinic Receptors) affinity_determination Determine Ki / pA2 values receptor_binding->affinity_determination correlation Correlate In Vitro Affinity with In Vivo Efficacy affinity_determination->correlation animal_model Rabbit Model drug_admin Topical Ophthalmic Administration of this compound animal_model->drug_admin mydriasis_assessment Measure Pupil Diameter drug_admin->mydriasis_assessment cycloplegia_assessment Measure Accommodation drug_admin->cycloplegia_assessment mydriasis_assessment->correlation cycloplegia_assessment->correlation

Caption: Experimental Workflow for In Vitro-In Vivo Correlation of this compound.

References

Benchmarking Homatropine's performance against newer muscarinic antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of homatropine's performance against a selection of newer, long-acting muscarinic antagonists (LAMAs). The following sections detail the comparative binding affinities, functional potencies, and the experimental methodologies used to derive this data, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to Muscarinic Antagonists

Muscarinic antagonists are a class of drugs that competitively inhibit the action of acetylcholine (B1216132) (ACh) at muscarinic receptors. These receptors are pivotal in mediating the physiological effects of the parasympathetic nervous system. This compound (B1218969), a semi-synthetic derivative of atropine, is a non-selective muscarinic antagonist that has been used for various therapeutic purposes, including ophthalmology and as an antitussive.[1] In recent years, newer muscarinic antagonists, particularly long-acting inhaled agents, have been developed with improved selectivity and pharmacokinetic profiles for the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). This guide focuses on a comparative analysis of this compound against four such newer agents: tiotropium, aclidinium, glycopyrronium, and umeclidinium.

Comparative Binding Affinity at Muscarinic Receptor Subtypes

The affinity of a drug for its receptor is a critical determinant of its potency and potential for side effects. The binding affinities of this compound and the newer muscarinic antagonists for the five muscarinic receptor subtypes (M1-M5) are presented below as pKi values. A higher pKi value indicates a higher binding affinity.

AntagonistpKi at M1 ReceptorpKi at M2 ReceptorpKi at M3 ReceptorpKi at M4 ReceptorpKi at M5 Receptor
This compound 7.13 (stomach)7.21 (atria)7.07 (atria)No Data AvailableNo Data Available
Tiotropium 9.08.99.38.88.7
Aclidinium 9.49.09.59.29.2
Glycopyrronium 8.78.89.08.68.6
Umeclidinium 9.19.19.49.39.1

Note: Data for this compound is derived from functional studies in guinea pig tissues and may not be directly comparable to the binding affinities of the newer antagonists, which were determined using cloned human receptors.[2] The lack of comprehensive binding data for this compound across all five human muscarinic receptor subtypes is a notable gap in the current literature.

Signaling Pathways and Mechanism of Action

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate distinct intracellular signaling cascades depending on the receptor subtype. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Muscarinic antagonists, including this compound and the newer LAMAs, exert their effects by competitively blocking these signaling pathways.

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_M1M3M5 Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh_M1M3M5->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization ↑ Intracellular Ca²⁺ IP3->Ca_Mobilization PKC Protein Kinase C Activation DAG->PKC Antagonist_M1M3M5 Muscarinic Antagonist (e.g., this compound) Antagonist_M1M3M5->M1_M3_M5 ACh_M2M4 Acetylcholine M2_M4 M2, M4 Receptors ACh_M2M4->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Antagonist_M2M4 Muscarinic Antagonist (e.g., this compound) Antagonist_M2M4->M2_M4

Caption: Muscarinic Receptor Signaling Pathways and Antagonist Action.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a ligand (in this case, the muscarinic antagonist) for a receptor. The general workflow is as follows:

Membrane_Prep Membrane Preparation (with muscarinic receptors) Incubation Incubation with Radiolabeled Ligand (e.g., [³H]-NMS) and Unlabeled Antagonist (competitor) Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Data_Analysis Data Analysis to determine IC₅₀ and calculate Ki Scintillation->Data_Analysis Cell_Culture Cell Culture (expressing M1, M3, or M5 receptors) Dye_Loading Loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Stimulation Stimulation with a muscarinic agonist in the presence or absence of the antagonist Dye_Loading->Stimulation Fluorescence_Measurement Measurement of changes in fluorescence intensity over time Stimulation->Fluorescence_Measurement Data_Analysis_Func Data Analysis to determine agonist potency (EC₅₀) and antagonist potency (pA₂ or IC₅₀) Fluorescence_Measurement->Data_Analysis_Func

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Homatropine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. Homatropine, an anticholinergic agent, requires meticulous handling and disposal to prevent environmental contamination and potential health hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for pharmaceutical and hazardous waste management.

Core Principles of this compound Disposal

The disposal of this compound is governed by regulations for pharmaceutical and potentially hazardous chemical waste. A primary principle is the avoidance of improper disposal methods such as flushing it down the drain, which is now broadly prohibited for hazardous pharmaceutical waste to protect water systems.[1][2][3] The recommended method for most pharmaceutical waste is incineration by a licensed facility.[1][4]

Procedural Guidance for this compound Disposal

Adherence to the following steps will ensure the safe and compliant disposal of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for disposal, it is imperative to wear appropriate PPE to avoid direct contact.[4]

  • Gloves: Wear chemical-resistant gloves. If handling antineoplastic or other hazardous drugs, double gloving is recommended.[5]

  • Eye Protection: Use safety goggles or a face shield.[4][5]

  • Lab Coat: A lab coat or gown should be worn to protect from spills.

  • Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[4]

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial for compliant disposal.

  • Dedicated Waste Container: Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]

  • Labeling: The container must be labeled as "Hazardous Waste Pharmaceuticals" or as required by your institution's and local regulations.[6]

  • Avoid Commingling: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[5]

Step 3: Disposal of Empty Containers

Containers that have held this compound must also be disposed of properly.

  • RCRA Empty: A container is considered "RCRA empty" and not regulated as hazardous waste if all contents have been removed by commonly employed practices.[2]

  • Trace Contamination: Even if considered empty, it is best practice to manage containers with trace contamination as hazardous waste to ensure safety.[7]

Step 4: Arrange for Licensed Disposal

This compound waste must be disposed of through a licensed hazardous waste contractor.

  • Contact Environmental Health & Safety (EH&S): Your institution's EH&S department will have established procedures and contracts with licensed waste disposal companies.[5]

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[1]

Regulatory and Disposal Method Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key regulatory considerations and disposal methods applicable to pharmaceutical waste like this compound.

Consideration Guideline Regulatory Bodies
Sewer Disposal Prohibited for hazardous waste pharmaceuticals.[1][2]EPA
Recommended Disposal Method Incineration through a licensed chemical destruction plant.[1][4]EPA, State Agencies
Waste Container Labeling Must be clearly labeled as "Hazardous Waste Pharmaceuticals".[6]EPA
Employee Training All personnel handling hazardous pharmaceutical waste must be trained on proper procedures.[1]EPA, OSHA
State Regulations States may have more stringent regulations than federal requirements.[1]State Environmental Agencies

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Homatropine_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Pathway start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate container Place in Labeled, Leak-Proof Hazardous Waste Container segregate->container contact_ehs Contact Institutional EH&S container->contact_ehs licensed_disposal Arrange for Pickup by Licensed Waste Contractor contact_ehs->licensed_disposal incineration Transport to Permitted Facility for Incineration licensed_disposal->incineration

References

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